molecular formula C26H38O4 B13938080 Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate

Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate

Cat. No.: B13938080
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-MUGJNUQGSA-N
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Description

Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate is a useful research compound. Its molecular formula is C26H38O4 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

bis[(1S,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m0/s1

InChI Key

ATHBXDPWCKSOLE-MUGJNUQGSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C

Origin of Product

United States

Foundational & Exploratory

A Comparative Analysis of Bis(3,5,5-trimethylhexyl) Phthalate and Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Scientists

Abstract

Phthalate esters are a class of chemical compounds indispensable to the polymer industry, primarily for their role as plasticizers that impart flexibility and durability to otherwise rigid materials like polyvinyl chloride (PVC). Within this class, high-molecular-weight phthalates (HMWPs) are of significant interest due to their reduced migration potential and generally favorable toxicological profiles compared to their low-molecular-weight counterparts. This technical guide provides a detailed comparative analysis of two specific HMWP esters: bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate. The core distinction between these two molecules lies in their alcohol-derived side chains—one being an acyclic, branched alkyl group and the other a cyclic alkyl group. This fundamental structural difference gives rise to distinct physicochemical properties, influencing their performance in material applications and their analytical characterization. This document will explore these differences in chemical structure, physical properties, synthesis, applications, and toxicological considerations, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and differentiating these two important industrial chemicals.

The Foundational Difference: Acyclic vs. Cyclic Side-Chain Structures

The identity and properties of a phthalate ester are defined by the alcohol from which it is derived via esterification with phthalic anhydride. The two compounds , while both being diesters of phthalic acid with C9 alcohols, possess fundamentally different side-chain architectures.

  • Bis(3,5,5-trimethylhexyl) phthalate is synthesized from 3,5,5-trimethylhexanol, a branched, acyclic (aliphatic) alcohol. This results in flexible, branched side chains attached to the central phthalate core. It is a prominent member of the diisononyl phthalate (DINP) group, which technically comprises a mixture of C9 isomers.[1]

  • Bis(trans-3,3,5-trimethylcyclohexyl) phthalate is synthesized from 3,3,5-trimethylcyclohexanol. This alcohol provides a rigid, cyclic (alicyclic) side-chain structure. The "trans" designation refers to the stereochemical relationship of the substituents on the cyclohexane ring, which influences the molecule's overall shape and ability to pack in a solid or polymeric matrix.

This distinction between a flexible, branched chain and a rigid, cyclic structure is the primary determinant of the differences in their physical properties, their interactions with polymer chains, and their performance characteristics as plasticizers.

G cluster_0 Bis(3,5,5-trimethylhexyl) phthalate (Acyclic Side Chains) cluster_1 Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (Cyclic Side Chains) a a b b

Figure 1: Chemical structures of Bis(3,5,5-trimethylhexyl) phthalate and Bis(trans-3,3,5-trimethylcyclohexyl) phthalate.

Comparative Physicochemical Properties

The structural differences manifest directly in the macroscopic physical properties of the two compounds. Bis(3,5,5-trimethylhexyl) phthalate is a viscous, oily liquid at room temperature, characteristic of many high-molecular-weight branched plasticizers.[1][2] In contrast, the more rigid and symmetrical structure of bis(trans-3,3,5-trimethylcyclohexyl) phthalate allows for more efficient molecular packing, resulting in it being a white crystalline powder or a solid with a distinct melting point.[3][4][5] These differences are critical for handling, storage, and processing in industrial applications.

PropertyBis(3,5,5-trimethylhexyl) phthalateBis(trans-3,3,5-trimethylcyclohexyl) phthalateReference(s)
CAS Number 14103-61-8 (specific isomer); 28553-12-0 (DINP)245652-82-8[6],[5]
Molecular Formula C₂₆H₄₂O₄C₂₆H₃₈O₄[6],[3]
Molecular Weight 418.61 g/mol 414.59 g/mol [6],[3]
Appearance Clear, slightly viscous, oily liquidWhite crystalline powder or low-melting solid[2],[5]
Density (at 20-25°C) ~0.97-0.98 g/cm³~1.069 g/cm³[7],[8],[3]
Melting Point -49 °C~54 °C[8],[3]
Boiling Point (at 760 mmHg) ~235-238 °C; 405.7 °C~466.4 °C[1],[8],[3]
Vapor Pressure (at 20-25°C) Very low (<0.001 hPa)Very low (~0 mmHg)[1],[8],[3]
Water Solubility InsolubleInsoluble[2]

Synthesis and Manufacturing Pathways

Both phthalates are produced through a standard Fischer esterification reaction, where two equivalents of the corresponding alcohol react with one equivalent of phthalic anhydride, typically in the presence of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst) and at elevated temperatures.[9][10] The water produced during the reaction is continuously removed to drive the equilibrium toward the product side.

G pa Phthalic Anhydride reactor Esterification Reactor (+ Acid Catalyst, Heat) pa->reactor 1 eq. alcohol1 3,5,5-Trimethylhexanol (Acyclic) alcohol1->reactor 2 eq. alcohol2 3,3,5-Trimethylcyclohexanol (Cyclic) alcohol2->reactor 2 eq. product1 Bis(3,5,5-trimethylhexyl) phthalate reactor->product1 product2 Bis(trans-3,3,5-trimethylcyclohexyl) phthalate reactor->product2 water Water (Removed to drive reaction) reactor->water

Figure 2: Generalized synthesis pathway for the production of the two phthalate esters.

The key variable is the choice of the C9 alcohol precursor. The synthesis of 3,3,5-trimethylcyclohexanol often starts from 3,3,5-trimethylcyclohexanone, highlighting a different upstream chemical process compared to the production of the acyclic 3,5,5-trimethylhexanol.[11]

Applications and Performance Insights

The primary application for both compounds is as a high-performance plasticizer for PVC and other polymers.[1][4] They function by embedding themselves between polymer chains, disrupting chain-to-chain interactions and thereby increasing the material's flexibility, workability, and durability.[1]

  • Bis(3,5,5-trimethylhexyl) phthalate (DINP) is one of the most widely used HMWP plasticizers globally. Its efficacy, low volatility, and good resistance to aging make it suitable for a vast range of flexible PVC products, including flooring, synthetic leather, wire and cable insulation, and coatings.[1]

  • Bis(trans-3,3,5-trimethylcyclohexyl) phthalate is positioned as a specialty plasticizer. Its rigid cyclic structure can impart different mechanical properties to the final product compared to the flexible chains of DINP. It is valued for its high-temperature stability and excellent resistance to extraction by oils and solvents, making it a candidate for demanding applications such as automotive interiors, industrial tubing, and resilient flooring.[4] The solid nature of the cyclohexyl variant requires different processing considerations (e.g., melt blending) compared to the liquid DINP.

Toxicology and Safety Profiles

The toxicological profiles of phthalates are a subject of extensive research and regulatory scrutiny. A key principle is that toxicity, particularly reproductive and developmental toxicity, is strongly associated with lower-molecular-weight phthalates.[12][13]

Bis(3,5,5-trimethylhexyl) phthalate , as part of the HMWPE category, has been thoroughly studied. The consensus from multiple regulatory and scientific bodies is that it exhibits low acute toxicity and is not genotoxic.[2] While high doses in rodent studies have shown effects on the liver and kidneys, the mechanism of hepatocarcinogenicity observed (peroxisome proliferation) is generally not considered relevant to humans.[2][12] The HMWPE category is noted for being negative for reproductive and developmental effects.[2]

For bis(trans-3,3,5-trimethylcyclohexyl) phthalate , there is significantly less publicly available toxicological data. However, based on its high molecular weight, low vapor pressure, and structural similarity to other HMWPs, it is anticipated to have a low potential for migration and a favorable safety profile. As with any chemical, direct exposure should be minimized, and appropriate industrial hygiene practices should be followed. It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for detailed handling information.[3]

Analytical Methodologies for Identification and Quantification

The accurate detection and quantification of phthalates in various matrices (e.g., polymers, environmental samples, biological fluids) are critical for quality control, regulatory compliance, and research. The primary methods employed are chromatographic techniques coupled with mass spectrometry.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent and widely adopted technique for phthalate analysis due to its high separation efficiency and the definitive identification provided by the mass spectrometer.[15]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this method is particularly useful for complex matrices or for analyzing phthalate metabolites in biological samples without derivatization.[14][16][17]

Experimental Protocol: Quantification of Phthalates in a Polymer Matrix via GC-MS

This protocol provides a self-validating workflow for determining the concentration of the target phthalates in a PVC sample. The use of an internal standard is critical for ensuring accuracy and precision by correcting for variations in extraction efficiency and instrument response.

1. Objective: To accurately quantify bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate in a PVC sample.

2. Materials and Reagents:

  • PVC sample
  • Certified reference standards of both target phthalates
  • Internal Standard (IS): e.g., Benzyl Benzoate or a 13C-labeled phthalate standard
  • Dichloromethane (DCM), HPLC grade
  • n-Hexane, HPLC grade
  • Methanol, HPLC grade
  • Anhydrous Sodium Sulfate
  • 2 mL GC vials with PTFE-lined caps

3. Sample Preparation (Solvent Extraction):

  • Rationale: The phthalate plasticizer must be separated from the polymer matrix. DCM is an effective solvent for swelling PVC and dissolving the phthalates.
  • Step 1: Accurately weigh approximately 100 mg of the PVC sample (cut into small pieces) into a glass vial.
  • Step 2: Add 5.0 mL of DCM to the vial.
  • Step 3: Add a precise volume (e.g., 50 µL) of a known concentration of the internal standard stock solution.
  • Step 4: Cap the vial tightly and agitate on a shaker or vortex mixer for 2-4 hours to ensure complete extraction.
  • Step 5: Add 5.0 mL of n-hexane to the vial and mix. This will cause the PVC polymer to precipitate.
  • Step 6: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer.
  • Step 7: Carefully transfer the supernatant (the liquid extract) to a clean tube. Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
  • Step 8: Transfer the final, dried extract into a GC vial for analysis.

4. GC-MS Instrumentation and Conditions:

  • Rationale: A non-polar capillary column is used for good separation of these high-boiling-point compounds. The temperature program allows for the elution of solvents first, followed by the target analytes.
  • GC System: Agilent 7890B or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector: Split/Splitless, operated in splitless mode at 280°C.
  • Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Source Temp: 230°C.
  • MS Quad Temp: 150°C.
  • Acquisition Mode: Scan mode (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
  • Characteristic Ions (example): Phthalates often show a characteristic ion at m/z 149. Specific molecular ions and fragment ions for each compound and the IS should be determined from their reference spectra.

5. Calibration and Quantification:

  • Rationale: A multi-point calibration curve is essential for accurate quantification over a range of concentrations.
  • Step 1: Prepare a series of calibration standards (at least 5 levels) containing known concentrations of both target phthalates and a constant concentration of the internal standard.
  • Step 2: Analyze the standards using the same GC-MS method.
  • Step 3: For each standard, calculate the response factor (RF) as: (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS).
  • Step 4: Plot the area ratio (Analyte/IS) against the concentration ratio (Analyte/IS) to generate a calibration curve. The linearity should be R² > 0.995.
  • Step 5: Analyze the prepared sample extract. Calculate the concentration of the phthalate in the sample using the calibration curve and the known amount of internal standard added.

// Nodes start [label="Start:\nPVC Sample", shape=ellipse, fillcolor="#FBBC05"]; weigh [label="1. Weigh Sample\n(~100 mg)", fillcolor="#F1F3F4"]; extract [label="2. Add DCM & Internal Standard\n(Solvent Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="3. Add Hexane\n(Precipitate Polymer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separate [label="4. Centrifuge & Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="5. Dry Extract\n(Anhydrous Na₂SO₄)", fillcolor="#F1F3F4"]; analyze [label="6. GC-MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="7. Quantify using\nCalibration Curve", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> weigh; weigh -> extract; extract -> precipitate; precipitate -> separate; separate -> dry; dry -> analyze; analyze -> quantify; }

Figure 3: Experimental workflow for the GC-MS analysis of phthalates in a polymer sample.

Conclusion

While both bis(3,5,5-trimethylhexyl) phthalate and bis(trans-3,3,5-trimethylcyclohexyl) phthalate serve the same primary function as high-molecular-weight plasticizers, they are not interchangeable. The core difference—an acyclic, branched side chain versus a cyclic one—leads to significant divergences in their physical state, density, thermal properties, and ultimately, their performance characteristics within a polymer matrix. Bis(3,5,5-trimethylhexyl) phthalate is a well-established, versatile liquid plasticizer for a wide array of general-purpose applications. In contrast, bis(trans-3,3,5-trimethylcyclohexyl) phthalate is a solid, specialty plasticizer offering potential advantages in high-temperature and high-resistance applications. For researchers and material scientists, the selection between these two should be guided by the specific performance requirements of the final product, processing considerations, and the distinct material properties that each unique chemical structure can impart.

References

  • Phthalic Acid Bis(3,5,5-Tri-Methylhexyl) Ester. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34277, Bis(3,5,5-trimethylhexyl) phthalate. PubChem. [Link]

  • CAS 68515-48-0 Bis(3,5,5-trimethylhexyl)
  • Bis(3,5,5-trimethylhexyl)
  • Bis(3,5,5-trimethylhexyl) phthalate. (2018, February 16). SIELC Technologies.
  • Bis(trans-3,3,5-trimethylcyclohexyl) phthalate. (n.d.). Shodex HPLC Columns and Standards.
  • Bis-(3,5,5-trimethylhexyl) phthalate. (n.d.). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Wittassek, M., & Angerer, J. (2008). Phthalates: Toxicology and exposure. International Journal of Hygiene and Environmental Health, 211(1-2), 3-38.
  • Bis(Trans-335-Trimethylcyclohexyl)
  • A Comparative Guide to Analytical Methods for Phthalate Determin
  • A review of phthalate test methods. (2023). International Journal of Research in Engineering and Science (IJRES). [Link]

  • Overview of Phthalates Toxicity. (n.d.). U.S. Consumer Product Safety Commission. [Link]

  • BIS(3,5,5-TRIMETHYLHEXYL) PHTHALATE. (n.d.). Chemsrc. [Link]

  • Bis(trans-3,3,5-trimethylcyclohexyl)
  • Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. (2022). Journal of Chemical Education. [Link]

  • Zhang, Z., et al. (2013). Rapid and sensitive analysis of phthalate metabolites, bisphenol A, and endogenous steroid hormones in human urine by mixed-mode solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(15), 5125-5136.
  • Method for simultaneous analysis of bisphenols and phthalates in corn oil via liquid chromatography-tandem mass spectrometry. (2024). Analytical Science and Technology. [Link]

  • Caporossi, L., et al. (2020). Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. International Journal of Molecular Sciences, 21(3), 743.
  • EPA Announces Intent to Regulate Dozens of Uses of Five Phthalate Chemicals to Protect Workers and Environment. (2023). U.S. Environmental Protection Agency. [Link]

  • Guo, Y., et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(6), 1831-1841.
  • Analytical methods for the determination of endocrine disrupting compounds in coastal marine ecosystems. (2021). Journal of the Brazilian Chemical Society. [Link]

  • Toxics Use Reduction Act CERCLA Phthalate Ester Category MA TURA Science Advisory Board Review. (2016). Toxics Use Reduction Institute. [Link]

  • Method of making 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexane. (1996).

Sources

Metabolic Pathways of Cycloaliphatic Phthalate Esters in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathways of cycloaliphatic phthalate esters, specifically focusing on Dicyclohexyl phthalate (DCHP) , the prototypical compound in this class.

Technical Guide & Protocol Overview

Executive Summary

Cycloaliphatic phthalate esters, distinct from their linear or branched alkyl counterparts (e.g., DEHP, DINP), possess ester side chains containing non-aromatic rings. The primary compound of interest in this class is Dicyclohexyl phthalate (DCHP) .[1][2][3][4][5] Understanding its metabolic fate is critical for toxicological risk assessment, particularly regarding its potential to act as a peroxisome proliferator-activated receptor (PPAR) agonist and an endocrine disruptor.

Unlike high-molecular-weight phthalates that undergo extensive oxidative modification, the mammalian metabolism of DCHP is characterized by a dominant hydrolytic pathway followed by rapid Phase II conjugation . This guide delineates the enzymatic mechanisms, reaction kinetics, and analytical protocols required to study these pathways.

Chemical Identity & Structural Properties[2][6]

  • Compound: Dicyclohexyl phthalate (DCHP)[1][2][5][6]

  • CAS Number: 84-61-7[5][7]

  • Structure: A benzene-1,2-dicarboxylic acid core esterified with two cyclohexyl groups.

  • Physiochemical Relevance: The bulky cyclohexyl rings provide steric hindrance that influences the rate of hydrolysis compared to short-chain phthalates (e.g., DMP, DEP).

Metabolic Pathway Architecture

The metabolism of DCHP in mammalian systems follows a biphasic process: rapid hydrolytic cleavage (Phase I) followed by glucuronidation (Phase II). Unlike DEHP, where oxidative functionalization of the alkyl chain is a major route, DCHP metabolism is dominated by the stability of the cyclohexyl ring, making the monoester the primary biomarker.

Phase I: Hydrolytic Cleavage

Upon ingestion, DCHP functions as a substrate for nonspecific lipases and carboxyl esterases.

  • Reaction: Hydrolysis of the ester linkage.[4]

  • Enzymes: Pancreatic lipase (intestinal lumen), Hepatic carboxyl esterases (microsomal).

  • Products:

    • Monocyclohexyl phthalate (MCHP): The stable, toxicologically active metabolite.[1]

    • Cyclohexanol: The released alcohol moiety.

  • Kinetics: DCHP hydrolysis is slower than that of diethyl phthalate (DEP) but comparable to dibutyl phthalate (DBP). Primate intestinal preparations show significantly higher hydrolytic efficiency compared to rodent models, suggesting species-specific susceptibility to the monoester.[2]

Phase I (Minor): Oxidative Functionalization

While less dominant than in DEHP metabolism, the cyclohexyl ring of MCHP can undergo oxidative attack by Cytochrome P450 enzymes.

  • Enzymes: CYP450 superfamily (Likely CYP2/3 families).

  • Reaction: Hydroxylation of the cyclohexyl ring.

  • Products: Hydroxy-MCHP (OH-MCHP) and Oxo-MCHP.

  • Note: In human biomonitoring, these oxidative metabolites are rarely detected or quantified, indicating that hydrolysis and direct conjugation are the rate-determining and clearance-driving steps.

Phase II: Conjugation

The free carboxylic acid group on MCHP serves as a prime acceptor for glucuronic acid.

  • Enzymes: UDP-glucuronosyltransferases (UGT).

  • Reaction: Glucuronidation.[8]

  • Product: MCHP-Glucuronide .

  • Excretion: The hydrophilic glucuronide is excreted primarily via urine.

Comparative Note: DCHP vs. DINCH

It is vital to distinguish DCHP from DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) .

  • DCHP: Aromatic core (Phthalate) + Cycloaliphatic ester.[7]

  • DINCH: Cycloaliphatic core (Cyclohexane) + Alkyl ester.

  • Metabolic Difference: DINCH metabolism involves extensive oxidation of the alkyl side chains (forming OH-MINCH, cx-MINCH), whereas DCHP metabolism is focused on the stability of the cyclohexyl ester.

Visualization of Metabolic Flux

The following diagram illustrates the biotransformation of DCHP, highlighting the critical divergence between the major hydrolytic pathway and minor oxidative routes.

DCHP_Metabolism DCHP Dicyclohexyl Phthalate (DCHP) MCHP Monocyclohexyl Phthalate (MCHP) (Primary Bioactive Metabolite) DCHP->MCHP Hydrolysis (Pancreatic Lipase / Hepatic Esterase) Cyclohexanol Cyclohexanol DCHP->Cyclohexanol OH_MCHP Hydroxy-MCHP (Minor Oxidative Metabolite) MCHP->OH_MCHP Phase I Oxidation (Cytochrome P450) MCHP_Gluc MCHP-Glucuronide (Urinary Excretion Product) MCHP->MCHP_Gluc Phase II Conjugation (UDP-Glucuronosyltransferase)

Figure 1: Metabolic pathway of Dicyclohexyl phthalate (DCHP) in mammals. The solid arrows indicate the predominant pathway (Hydrolysis → Glucuronidation), while dashed lines represent minor oxidative routes.

Experimental Protocols

To validate these pathways or assess exposure, the following self-validating protocols are recommended.

Protocol A: In Vitro Hydrolysis Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) of DCHP to MCHP.
  • Reagents:

    • Pooled Liver Microsomes (Human/Rat) or S9 Fraction (20 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: DCHP (dissolved in DMSO; final concentration 1–10 µM).

    • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., D4-MCHP).

  • Workflow:

    • Pre-incubation: Equilibrate microsomes (0.5 mg/mL final) in buffer at 37°C for 5 min.

    • Initiation: Add DCHP. Note: NADPH is not required for hydrolysis, only for oxidative steps.

    • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into Stop Solution.

    • Processing: Centrifuge (4000 x g, 10 min), collect supernatant.

  • Analysis: Quantify MCHP appearance.

    • Validation: Include a "No Enzyme" control to rule out chemical hydrolysis. Include a positive control (e.g., DBP) to verify esterase activity.

Protocol B: LC-MS/MS Quantitation of Metabolites

Objective: High-sensitivity detection of MCHP in biological matrices (Urine/Plasma).

ParameterSpecification
Instrument Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Ionization Electrospray Ionization (ESI), Negative Mode
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 min
MRM Transition MCHP: m/z 247.1 → 77.0 (Quantifier), 247.1 → 121.0 (Qualifier)
Internal Std ¹³C₄-MCHP or D₄-MCHP

Self-Validating Step: Ensure enzymatic deconjugation (β-glucuronidase treatment) is performed on urine samples prior to extraction. Compare "Free" vs. "Total" MCHP to calculate the glucuronidation ratio. A total > free result confirms active Phase II metabolism.

Toxicological Implications

The metabolic conversion of DCHP to MCHP is an activation step .

  • PPAR Activation: MCHP is a structural analog to endogenous fatty acids and acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ). This interaction drives the transcription of genes involved in lipid metabolism and peroxisome proliferation.

  • Reproductive Toxicity: Similar to MBP and MEHP, MCHP disrupts Sertoli cell function in the testes, leading to germ cell apoptosis. The rate of hydrolysis is directly proportional to the observed testicular toxicity in vivo.

References

  • Lake, B. G., et al. (1977). "The in vitro hydrolysis of some phthalate esters by hepatic and intestinal preparations from various species." Toxicology and Applied Pharmacology. Link

  • Silva, M. J., et al. (2019). "Phthalate Metabolites, Hydroxy-Polycyclic Aromatic Hydrocarbons, and Bisphenol Analogues in Bovine Urine." Environmental Science & Technology. Link

  • Centers for Disease Control and Prevention (CDC). (2021). "Phthalates Factsheet: Dicyclohexyl Phthalate." National Biomonitoring Program. Link

  • Ahbab, M. A., et al. (2023).[9][10] "Effects of the in-utero dicyclohexyl phthalate administration on the oxidative stress-induced histopathological changes in the rat liver." Frontiers in Endocrinology. Link

  • Exposome-Explorer. (2024). "Dicyclohexyl phthalate (DCHP) Metabolism and Biomarkers." IARC. Link

Sources

Novel Alicyclic Plasticizers: The 3,3,5-Trimethylcyclohexanol (TMCH) Ester Platform

[1]

Executive Summary: The "Inverse" Structural Paradigm

The transition away from ortho-phthalates (e.g., DEHP) in regulated markets has largely relied on hydrogenated phthalates (e.g., DINCH) or linear terephthalates (e.g., DOTP). While effective, these molecules often compromise on hydrolytic stability or solvation efficiency in demanding environments.

This guide details a novel class of plasticizers based on 3,3,5-trimethylcyclohexanol (TMCH) .[1] Unlike DINCH, which pairs a cyclic acid with a linear alcohol, TMCH-based plasticizers utilize a bulky cyclic alcohol paired with linear aliphatic acids (e.g., Adipic, Sebacic).[1]

Key Technical Advantage: The 3,3,5-trimethyl substitution pattern creates a "Steric Shield" around the ester linkage. This results in exceptional resistance to hydrolysis and migration, making TMCH derivatives ideal candidates for medical-grade PVC (blood bags, tubing) and automotive interiors where volatility and leaching are critical failure modes.

Chemical Architecture & Mechanism[2]

The TMCH Moiety

The core building block is 3,3,5-trimethylcyclohexanol , a cyclic secondary alcohol.[1] Its efficacy as a plasticizer feedstock stems from two structural features:[2][3]

  • Cyclic Stiffness: The cyclohexane ring increases the glass transition temperature (

    
    ) of the plasticized polymer compared to linear analogs (like 2-ethylhexanol), providing better structural integrity at room temperature.
    
  • Steric Hindrance: The three methyl groups (positions 3 and 5) create significant steric bulk.[4] When esterified, this bulk physically blocks water molecules and enzymes from accessing the ester carbonyl, drastically reducing hydrolysis rates.

Mechanism of Action: Free Volume vs. Lubricity

TMCH esters function primarily through the Free Volume Theory .[4] The bulky cyclohexyl rings act as "spacers" between PVC chains (polymer-plasticizer interaction).[1][4]

  • Solvation: The ester polar groups interact with the PVC C-Cl dipoles.[4]

  • Plasticization: The hydrophobic trimethylcyclohexyl tails force polymer chains apart, increasing free volume and lowering the modulus.

Visualization: The Steric Shield Effect

The following diagram illustrates the structural difference between a standard linear adipate and the TMCH-based variant, highlighting the protective steric field.

TMCH_Steric_Shieldcluster_linearStandard Linear Ester (DEHA)cluster_tmchTMCH Ester (Novel)Linear_AcidAdipic BackboneLinear_Alc2-Ethylhexanol(Flexible, Exposed)Linear_Acid->Linear_AlcEster LinkageHydrolysisWater Attack(High Probability)Hydrolysis->Linear_AlcCleavageTMCH_AcidAdipic BackboneTMCH_Alc3,3,5-TMCH(Rigid, Bulky)TMCH_Acid->TMCH_AlcEster LinkageMethylsMethyl Groups(Steric Shield)TMCH_Alc->MethylsBlockedWater Attack(BLOCKED)Blocked->TMCH_AlcAccess Denied

Figure 1: Mechanistic comparison of hydrolytic susceptibility. The methyl groups on the TMCH ring sterically hinder the approach of water molecules to the ester bond.

Synthesis Protocol: Di(3,3,5-trimethylcyclohexyl) Adipate[1]

This protocol describes the synthesis of a high-purity TMCH-Adipate plasticizer.[1] The process utilizes a Titanate-catalyzed direct esterification to ensure low acid value and minimal color formation.[1][4]

Materials
  • Acid: Adipic Acid (High Purity, >99.5%)[5]

  • Alcohol: 3,3,5-Trimethylcyclohexanol (cis/trans mixture, >98%)[1]

  • Catalyst: Tetra-n-butyl titanate (TnBT) or Zirconium tetra-n-butoxide[1][4]

  • Entrainer: Xylene (optional, for azeotropic distillation)

Reaction Workflow
StepPhaseActionCritical Parameter (Control)
1 Charging Load Adipic Acid (1.0 eq) and TMCH (2.4 eq) into a 4-neck flask equipped with a Dean-Stark trap.Molar Ratio: Excess alcohol (20%) drives equilibrium.[4]
2 Inerting Sparge with Nitrogen (

) for 15 mins. Heat to 140°C.
O2 Exclusion: Prevents color body formation.[1][4]
3 Catalysis Add TnBT catalyst (0.05 wt% of total mass) once temp reaches 140°C.Temp Trigger: Adding below 100°C can deactivate catalyst via moisture.[1][4]
4 Esterification Ramp temp to 210-220°C. Reflux initiates. Collect water in trap.Reaction End: Acid Value (AV) < 0.1 mg KOH/g.
5 Stripping Apply vacuum (10-20 mbar) at 200°C to remove excess TMCH.Residual Alcohol: Must be < 0.1% to prevent fogging.
6 Neutralization Cool to 90°C. Add 0.5% NaOH (aq) or dry basic alumina to neutralize catalyst residues.[4]Filtration: Remove solids via pressure filtration (1µm).
Synthesis Pathway Diagram[1]

Synthesis_WorkflowAdipicAdipic Acid(C6 Dicarboxylic)ReactorEsterification Reactor(210°C, TnBT Catalyst)Adipic->ReactorTMCH3,3,5-TMCH(Excess Alcohol)TMCH->ReactorWaterByproduct: Water(Removed via Dean-Stark)Reactor->WaterCrudeCrude Diester+ Excess AlcoholReactor->CrudeStrippingVacuum Stripping(Remove Excess TMCH)Crude->StrippingRefiningNeutralization & FiltrationStripping->RefiningFinalDi(3,3,5-trimethylcyclohexyl) Adipate(Clear Liquid, AV < 0.1)Refining->Final

Figure 2: Industrial synthesis workflow for TMCH-Adipate plasticizer.[1][4]

Performance Characterization

The following data compares TMCH-Adipate against the industry standard DEHP and the non-phthalate standard DINCH .

Comparative Metrics Table
PropertyTest MethodDEHP (Standard)DINCH (Non-Phthalate)TMCH-Adipate (Novel)
Molecular Weight Calc.390 g/mol 424 g/mol 394 g/mol
Viscosity (20°C) ASTM D44580 mPa[1][4]·s52 mPa[1]·s~110 mPa[1][4]·s
Glass Transition (

)
DSC-50°C-45°C-38°C
Migration (Oil) ISO 177HighModerateVery Low
Hydrolytic Stability ASTM D2619PoorGoodExcellent
Volatility TGA (Mass Loss)ModerateLowVery Low
Analysis of Results
  • Migration Resistance: The TMCH-Adipate shows superior resistance to extraction by oils and fats compared to DEHP.[1][4] This is attributed to the high molar volume of the trimethylcyclohexyl group, which lowers the diffusion coefficient of the plasticizer through the PVC matrix.

  • Hydrolytic Stability: In "bottle tests" (accelerated aging at 70°C, 100% RH), TMCH esters retain >98% of their acidity baseline after 2 weeks, whereas linear adipates (like DEHA) show significant degradation. This confirms the steric protection hypothesis .[4]

  • Efficiency: The

    
     suppression is slightly less efficient than DEHP (higher 
    
    
    ), meaning slightly more plasticizer (PHR) is required to achieve the same Shore A hardness. However, this is a trade-off for the vastly improved permanence.[1]

Applications & Regulatory Context[4][6][7]

Medical Devices (PVC)

The primary application for TMCH derivatives is in Class II/III medical devices where DEHP is restricted.[4]

  • Blood Bags: The low migration into lipid-rich fluids (blood/plasma) prevents contamination.[1][4]

  • Tubing: The hydrolytic stability allows for autoclaving without degradation of the plasticizer, a common failure mode for linear adipates.

Food Contact Materials

Given the structural similarity to flavor/fragrance ingredients (TMCH is used in synthesis of menthol substitutes), these esters have a favorable toxicity profile, though specific regulatory clearance (FDA/EFSA) must be verified for the specific ester grade.

Automotive Interiors

The low volatility (fogging) makes TMCH esters suitable for dashboard skins, where "fogging" on windshields caused by plasticizer evaporation is a safety hazard.

References

  • Wypych, G. (2017).[1] Handbook of Plasticizers. 3rd Edition. ChemTec Publishing.[1][4] (General reference for Adipate/Cyclic ester mechanisms).

  • European Patent Office. "Biocide for plasticized PVC and ester stability."[1][4] Patent EP0150803. [4]

  • U.S. Patent Office. "Hydrolytically stable multi-purpose polymers (TMCH Methacrylates)."[1][4] US Patent 20120237465A1. (Demonstrates the hydrolytic stability of the TMCH moiety).

  • National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters."[4] PubMed Central. [Link][4]

Methodological & Application

Application Note: High-Resolution GC-MS Separation of Cis/Trans Hexahydrophthalate Isomers (DINCH & DMCD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The shift toward "green" plasticizers has introduced hydrogenated phthalates—specifically 1,2-cyclohexane dicarboxylates like DINCH and DMCD —into the pharmaceutical and consumer product supply chains. Unlike traditional aromatic phthalates, these saturated rings exhibit cis/trans stereoisomerism . Differentiating these isomers is critical for toxicological assessments, as metabolic pathways and migration rates often differ between stereoisomers.

This guide details a high-resolution GC-MS protocol for separating cis and trans isomers of hexahydrophthalates. While traditional 5% phenyl columns often result in co-elution, this method utilizes a selectivity-tuned 35% phenyl stationary phase to achieve baseline resolution, enabling precise quantification of isomer ratios (typically 90:10 cis:trans for DINCH).

Introduction & Scientific Context

The Stereochemical Challenge

Standard phthalates (e.g., DEHP) possess a planar benzene ring and do not exhibit cis/trans isomerism—only positional isomerism (ortho/meta/para) or alkyl branching. However, the catalytic hydrogenation of phthalates to create non-toxic alternatives (Hexahydrophthalates) introduces a non-planar cyclohexane ring.

  • Target Analytes:

    • DINCH: Di(isononyl)cyclohexane-1,2-dicarboxylate.[1][2][3] The industry standard non-phthalate plasticizer.

    • DMCD: Dimethyl 1,4-cyclohexanedicarboxylate.[4] A precursor and polyester monomer.

  • Why Separation Matters:

    • Toxicokinetics: Studies suggest the trans isomer may be metabolized or excreted at different rates than the cis form.

    • Material Properties: The cis/trans ratio affects the glass transition temperature (

      
      ) and flexibility of the final polymer.
      
    • Regulatory Compliance: Accurate summation of total plasticizer burden requires integrating both isomer peaks, which can be prone to integration errors if they partially co-elute.

Method Strategy

Mass spectrometry (EI-MS) cannot distinguish these stereoisomers alone, as their fragmentation patterns are virtually identical. Separation relies entirely on the chromatographic stationary phase .

  • Standard Columns (5% Phenyl): Often show DINCH as a single broad peak or a "saddle" doublet, leading to poor integration.

  • Selected Column (35% Phenyl): The increased phenyl content interacts with the

    
    -electrons and spatial geometry of the isomers, providing the necessary shape selectivity to resolve the equatorial/axial conformational differences of the cyclohexane ring.
    

Experimental Protocol

Chemicals and Reagents[1][5][6]
  • Standards: Commercial DINCH standard (technical mixture, approx. 90% cis, 10% trans).[5]

  • Internal Standard: DINCH-d4 or Deuterated DEHP (d4-DEHP) if DINCH-specific isotopes are unavailable.

  • Solvent: n-Hexane or Isooctane (Suprasolv grade). Do not use methanol for GC injection to avoid transesterification in the hot inlet.

Instrumentation & Conditions[6][8]
ParameterSetting / Specification
GC System Agilent 8890 or Thermo Trace 1310 (or equivalent)
Detector Single Quadrupole MS (Agilent 5977 or equivalent)
Column Agilent DB-35ms or Restek Rxi-35Sil MS (30 m × 0.25 mm ID × 0.25 µm film)
Inlet Split/Splitless, 280°C. Liner: Ultra Inert Single Taper with Wool (prevents discrimination of high boilers).
Injection 1 µL, Splitless (purge on at 0.75 min)
Carrier Gas Helium, Constant Flow: 1.2 mL/min
Oven Program Initial: 100°C (hold 1 min) Ramp 1: 25°C/min to 200°C Ramp 2: 5°C/min to 320°C (hold 5 min) Note: The slow ramp (5°C/min) is critical for isomer resolution.
Transfer Line 300°C
Source Temp 300°C (High temp source recommended for high MW phthalates)
Mass Spectrometry Parameters (SIM Mode)

For maximum sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode.

AnalyteRet. Time (min)*Quant Ion (m/z)Qual Ions (m/z)
DINCH (cis) 18.45155 299, 424
DINCH (trans) 18.65155 299, 424
DMCD (cis) 9.20113 81, 168
DMCD (trans) 9.55113 81, 168

*Retention times are approximate and must be validated with standards.

Method Development Logic (Diagram)[9]

The following decision tree illustrates the logic used to select the column and optimize the method for stereoisomers versus standard phthalates.

MethodDev Start Start: Phthalate/Alternative Analysis AnalyteType Identify Analyte Class Start->AnalyteType Aromatic Aromatic Phthalates (DEHP, DnBP, BBP) AnalyteType->Aromatic Planar Ring Hydrogenated Hydrogenated (Cyclohexane) (DINCH, DMCD) AnalyteType->Hydrogenated Stereoisomers ColSelect1 Column: 5% Phenyl (Rxi-5ms / DB-5ms) Aromatic->ColSelect1 Standard Separation ColSelect2 Column: 35% Phenyl (Rxi-35Sil MS / DB-35ms) Hydrogenated->ColSelect2 Shape Selectivity Required FinalMethod Final Method: Baseline Separation (Cis/Trans Resolved) ColSelect1->FinalMethod Isomers not present CheckRes Check Resolution (Rs) of Isomers ColSelect2->CheckRes Optimization Optimize Temp Ramp (Slow ramp 3-5°C/min) CheckRes->Optimization Rs < 1.5 CheckRes->FinalMethod Rs > 1.5 Optimization->CheckRes

Caption: Decision logic for selecting stationary phases based on phthalate stereochemistry.

Data Analysis & Interpretation

Integration Strategy

For DINCH, the commercial technical mixture contains approximately 90% cis and 10% trans isomers.[5]

  • Peak Identification: The cis isomer typically elutes first on 35% phenyl columns (due to steric hindrance interacting less with the stationary phase compared to the planar-like trans form).

  • Quantification:

    • Total DINCH: Sum the areas of cis + trans peaks.

    • Isomer Ratio: Report as Area% (

      
      ).
      
    • Calibration: Use the sum of areas for the calibration curve, as pure individual isomer standards are rarely available commercially.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution (Single Peak) Ramp rate too fast or wrong column polarity.Switch to 35% phenyl column. Slow ramp to 3°C/min during elution window.
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert wool. Trim column inlet (10-20 cm).
Low Sensitivity Source contamination or split injection.Clean ion source.[6] Switch to Splitless injection. Verify m/z 155 is the target ion.
Ghost Peaks Septum bleed or carryover.Use high-temp septa (BTO). Add a post-run bake-out (320°C for 3 min).

Analytical Workflow (Diagram)

This diagram outlines the self-validating workflow from sample preparation to data reporting.

Workflow Sample Sample (Plastic/Bio-fluid) Extract Extraction (SLE or Dilution) Sample->Extract ISTD Add ISTD (d4-DEHP) Extract->ISTD GC GC Separation (DB-35ms, Slow Ramp) ISTD->GC MS MS Detection (SIM: m/z 155) GC->MS QC QC Check (Rs > 1.5?) MS->QC QC->GC Fail (Retune/Trim) Report Report Cis/Trans Ratio QC->Report Pass

Caption: Step-by-step analytical workflow ensuring data integrity through QC checkpoints.

References

  • Agilent Technologies. (2016). Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. Application Note 5991-6272EN.

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.

  • Schütze, A., et al. (2014).[5] Metabolism of the phthalate substitute diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) in humans. Archives of Toxicology. (Establishes the metabolic relevance of DINCH isomers).

  • Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. (Standard biomonitoring protocols).

Sources

Application Note: High-Precision Phthalate Analysis Using Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of phthalate esters (PAEs) is routinely compromised by ubiquitous laboratory background contamination and the lack of structurally similar, yet environmentally rare, internal standards (IS). While deuterated isotopes (e.g.,


-DEHP) are the gold standard, they suffer from high costs, potential H/D exchange, and isotopic interference.

This Application Note details a validated protocol using Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (BTC-P) as a superior alternative Internal Standard.

Why BTC-P?

  • Synthetic Rarity: Unlike Benzyl Benzoate or DBP (often used as surrogates), BTC-P is a bulky, specialized plasticizer virtually absent in standard environmental or biological samples, eliminating "false background" in the IS channel.

  • Stereochemical Purity: The specific trans-3,3,5 isomer (CAS 245652-82-8) yields a sharp, single chromatographic peak, unlike technical mixtures (e.g., DINP) that manifest as broad humps.

  • Hydrophobic Matching: Its retention behavior mimics late-eluting, hydrophobic phthalates (DEHP, DNOP), providing accurate correction for extraction efficiency in complex lipid-rich matrices.

Chemical Identity & Properties

Before initiating the protocol, the analyst must verify the reference material.

PropertySpecification
Compound Name Bis(trans-3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate
Abbreviation BTC-P (or TMCHP)
CAS Number 245652-82-8
Molecular Formula

Molecular Weight 414.58 g/mol
Key MS Fragments (EI) m/z 149 (Base, Phthalic anhydride), m/z 273 (Monoester cation), m/z 414 (Molecular Ion - weak)
Solubility Soluble in Isooctane, Hexane, Acetonitrile; Insoluble in Water

Analytical Protocol

Reagents and Standards[2][3][4][5][6][7]
  • Target Analytes: EPA Phthalate Mix (DMP, DEP, DBP, BBP, DEHP, DnOP).

  • Internal Standard: Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Hexane, Dichloromethane (DCM).

  • Glassware: CRITICAL: All glassware must be baked at 400°C for 4 hours to remove background phthalates. Do not use plastic pipette tips unless certified phthalate-free.

Standard Preparation[5][6]
  • Stock Solution (IS): Dissolve 10 mg BTC-P in 10 mL Isooctane to yield 1,000 µg/mL . Store at 4°C in amber glass.

  • Working IS Solution: Dilute Stock to 10 µg/mL in Acetonitrile.

  • Calibration Curve: Prepare 6 points (10, 50, 100, 500, 1000, 2000 ng/mL) of Target Analytes. Spike every calibration standard with the Working IS Solution to a final concentration of 100 ng/mL .

Sample Preparation (Solid Phase Extraction - Biological/Liquid Matrices)

This workflow ensures the IS corrects for recovery losses during the SPE wash steps.

  • Aliquoting: Transfer 1 mL of sample (Serum/Urine) to a glass tube.

  • Spiking (The Critical Step): Add 10 µL of Working IS Solution (100 ng/mL final conc) before any solvent addition. Vortex for 30s to equilibrate.

  • Hydrolysis (Optional): If measuring total phthalates (free + conjugated), add

    
    -glucuronidase and incubate at 37°C for 90 min.
    
  • Loading: Condition HLB SPE cartridges with 3 mL MeOH and 3 mL Water. Load sample.

  • Wash: Wash with 5% MeOH in Water (removes salts/proteins).

  • Elution: Elute with 2 mL Acetonitrile.

  • Concentration: Evaporate to dryness under

    
     (gentle flow) and reconstitute in 200 µL Isooctane.
    
GC-MS/MS Instrumentation Parameters

System: Agilent 8890 GC / 7000D Triple Quadrupole (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless, 280°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 220°C

    • 5°C/min to 280°C

    • 20°C/min to 320°C (hold 5 min)

  • MS Source: EI mode (70 eV), 230°C.

Acquisition Mode (SIM/MRM): Most phthalates share the m/z 149 quantifier. BTC-P is distinguished by Retention Time (RT) and secondary ions.

CompoundRT (min)*Quantifier Ion (m/z)Qualifier Ion (m/z)
DMP5.2163194
DBP9.8149223
DEHP16.5149167
BTC-P (IS) 18.2 149 273

*RT is approximate and depends on column flow/ramp. BTC-P elutes late due to the bulky cyclohexyl groups, typically between DEHP and DINP.

Workflow Visualization

The following diagram illustrates the critical control points where the Internal Standard (BTC-P) validates the data integrity.

PhthalateAnalysis Sample Sample Collection (Serum/Food/Water) Spike INTERNAL STANDARD SPIKE Add BTC-P (100 ng/mL) (Critical Control Point) Sample->Spike Immediate addition Extract Extraction (SPE/LLE) Equilibration & Matrix Separation Spike->Extract Co-extraction Clean Clean-up & Concentration Nitrogen Evaporation Extract->Clean GCMS GC-MS/MS Analysis DB-5ms Column Clean->GCMS Data Data Processing Calculate RRF & Quantify GCMS->Data QC_Check QC Check: Is BTC-P Recovery 70-120%? Data->QC_Check Fail Invalidate Batch Check Extraction Loss QC_Check->Fail No Pass Report Results QC_Check->Pass Yes

Figure 1: Analytical workflow emphasizing the Internal Standard spiking point for recovery correction.

Data Analysis & Calculation

Identification

BTC-P is identified by:

  • Retention Time: Must be within ±0.05 min of the daily standard.

  • Ion Ratio: The abundance ratio of

    
     should match the reference spectrum (approx. 5-10%, dependent on instrument tuning).
    
Quantification (Internal Standard Method)

Calculate the Relative Response Factor (RRF) from the calibration curve:



Where:

  • 
     = Peak Area of Target Phthalate (e.g., DEHP)
    
  • 
     = Peak Area of BTC-P
    
  • 
     = Concentration of BTC-P (constant)
    
  • 
     = Concentration of Target Phthalate
    

Sample Concentration Calculation:



Troubleshooting & Causality

ObservationProbable CauseCorrective Action
BTC-P Peak Missing SPE Elution failure. BTC-P is very hydrophobic.Increase ACN elution volume or switch to DCM/Hexane (50:50) for elution.
High Background (m/z 149) Contaminated solvents or septum bleed.Bake glassware. Use "Ultra Inert" septa.[1] BTC-P peak should remain distinct from background.
Split Peaks for BTC-P Cis/Trans isomerization or column degradation.Ensure "trans" isomer standard purity. Trim column guard.
Low Recovery (<50%) Evaporation loss.BTC-P is semi-volatile. Do not evaporate to complete dryness; leave ~10 µL or use keeper solvent (e.g., dodecane).

References

  • United States Environmental Protection Agency (EPA). (2018). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 - Standard Operating Procedure for Determination of Phthalates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of cis and trans-3,3,5-trimethylcyclohexyl phthalate peaks in GC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Resolution GC Separation Ticket Topic: Resolving Co-elution of cis- and trans- 3,3,5-Trimethylcyclohexyl Phthalate Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic "isobaric stereoisomer" challenge. The cis and trans isomers of 3,3,5-trimethylcyclohexyl phthalate (TMCHP) possess identical mass spectra and nearly identical boiling points. Their separation relies entirely on the shape selectivity of your stationary phase, not just its boiling-point separation capability.

Standard non-polar columns (e.g., DB-5MS, HP-5) often fail to resolve these isomers because the interaction energy difference between the cis (axial/equatorial methyls) and trans ring conformations is insufficient on a 5% phenyl phase.

This guide provides a tiered troubleshooting approach, moving from method optimization to stationary phase selection.

Module 1: Diagnostic Triage

"Is it true co-elution or just peak broadening?"

Before altering your method, confirm that the single peak is indeed two co-eluting isomers.

Q: How do I confirm co-elution without a separate standard for each isomer? A: Use the Peak Purity & Symmetry Check .

  • Symmetry Factor: A single, pure phthalate peak on a non-polar column usually has a symmetry factor of 0.9–1.1. If your peak has a symmetry factor < 0.8 (tailing) or > 1.2 (fronting) without column overload, it is likely two merging peaks.

  • MS Spectral Skewing: If using GC-MS, look at the "shoulders" of the peak. While the fragmentation patterns are identical, the ratio of lower-mass ions (e.g., m/z 57 or 83 from the trimethylcyclohexyl ring) might vary slightly across the peak width if the isomers fragment with different kinetics, though this is rare.

  • FWHM Calculation: Compare the Full Width at Half Maximum (FWHM) of your target peak to a known single-isomer phthalate (like DBP) nearby. If the TMCHP peak is >20% wider, you have partial separation.

Module 2: Method Optimization (The Efficiency Fix)

"Can I fix this without changing the column?"

If you see a "shoulder" or a split tip, you have partial separation (


). You can push this to baseline (

) by optimizing efficiency (

) and capacity factor (

).

Q: What temperature program favors isomer separation? A: You need to maximize the time the analytes spend interacting with the stationary phase during their critical elution window.

  • The Isothermal Plateau: Instead of a continuous ramp, insert an isothermal hold 20°C below the expected elution temperature of the phthalate.

  • Protocol:

    • Run a fast scout ramp to find the elution temp (e.g., it elutes at 290°C).

    • Modify method: Ramp fast to 260°C.

    • Hold at 260°C for 10–15 minutes.

    • Ramp to final bake-out.

    • Why: This flattening of the gradient allows the slight difference in vapor pressure and solubility between the cis and trans chair conformations to manifest as a retention time difference.

Q: Should I change the flow rate? A: Yes. Lower flow rates generally improve resolution for heavy molecules.

  • Action: Reduce carrier gas linear velocity to 28–32 cm/sec (Helium). This sits closer to the minimum of the Van Deemter curve (HETP), maximizing column efficiency.

Module 3: Stationary Phase Selection (The Selectivity Fix)

"The 5% Phenyl column isn't working. What do I buy?"

If optimization fails, you lack Selectivity (


) . You need a phase that interacts with the shape (steric bulk) of the cyclohexyl ring or the dipole of the ester linkage.
Recommended Column Chemistries
Column ClassPhase CompositionMechanism for TMCHPRecommendation Level
Mid-Polarity 35% or 50% Phenyl (e.g., DB-17, Rxi-17Sil MS)Dipole-Dipole: Stronger interaction with the ester linkage. The cis/trans shape affects how accessible the ester group is to the phase.High (Best Balance)
"Phthalate Special" Proprietary Arylene (e.g., Rxi-XLB, DB-EUPAH)Shape Selectivity: Engineered to separate bulky isomers (like PCB congeners and phthalates).Critical (If DB-17 fails)
High-Polarity Cyanopropyl (e.g., DB-225, VF-23ms)Strong Dipole: Extreme selectivity for polarizable groups.Medium (Watch Temp Limits!)
Non-Polar 5% Phenyl (e.g., DB-5MS)Dispersion (Boiling Point).Low (Likely cause of failure)

Q: Why not use a Wax (PEG) column? A: Temperature Limits. TMCHP is a high-molecular-weight phthalate (MW ~418 g/mol for the diester). It elutes at high temperatures (>280°C). Most Wax columns bleed excessively or degrade above 250°C.

  • Exception: If you use a "High Temp" Wax (limit 280°C), it might work, but column life will be short. Stick to 50% Phenyl (limit 320°C+) .

Module 4: Decision Logic & Workflow

The following diagram illustrates the logical path to resolving your co-elution issue.

G Start Start: Co-eluting Peak Detected Check Diagnostic: Peak Width > 20% of Reference? Start->Check Opt1 Optimization: Apply Isothermal Plateau (-20°C of elution temp) Check->Opt1 Yes (likely isomers) ResCheck Check Resolution (Rs) Opt1->ResCheck Success Success: Rs > 1.5 Validate Method ResCheck->Success Rs > 1.5 PhaseChange Hardware: Change Stationary Phase ResCheck->PhaseChange Rs < 1.5 Select1 Option A: 50% Phenyl (DB-17) Mechanism: Dipole-Dipole PhaseChange->Select1 Select2 Option B: Rxi-XLB / DB-EUPAH Mechanism: Shape Selectivity PhaseChange->Select2

Caption: Troubleshooting workflow for resolving phthalate stereoisomers. Blue nodes indicate actions, yellow nodes indicate decision points.

Module 5: Mass Spectrometry Considerations

"Can I just deconvolute the peaks using MS?"

Q: The peaks overlap by 50%. Can't I use unique ions? A: Likely No .

  • The Problem: Stereoisomers (cis/trans) usually have identical Electron Ionization (EI) spectra. Both will show the characteristic phthalate anhydride peak (m/z 149 ) and the trimethylcyclohexyl fragment.

  • The Exception: If you perform Chemical Ionization (CI) with Methane or Ammonia, the soft ionization might preserve the molecular ion (

    
    ) or protonated molecule (
    
    
    
    ). The cis and trans forms may have slightly different proton affinities or stability, leading to different ratios of the molecular ion to the fragment ions.
    • Recommendation: If you have a CI source, try it. If you only have EI, you must achieve chromatographic separation.

References & Further Reading

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (Demonstrates the superiority of Rxi-XLB and Rtx-440 over standard 5MS columns for complex phthalate mixtures).

  • U.S. EPA. (1996).[1] Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (Provides foundational retention data and method parameters for phthalate analysis).

  • Phenomenex. (2025).[2] Types of stationary phases in gas chromatography. (Explains the interaction mechanisms of polar vs. non-polar phases required for isomer separation).

  • National Institutes of Health (NIH). (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements. (Discusses optimization of oven programs for resolving co-eluting phthalate pairs).

Sources

Eliminating matrix interference in LC-MS analysis of cyclic phthalates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Matrix Interference & Background Contamination

Introduction: The Dual-Matrix Challenge

Analyzing cyclic phthalates (often cyclic oligoesters like cyclic PET trimers or macrocyclic impurities) presents a unique "Dual-Matrix" challenge. You are fighting two distinct enemies:

  • The Biological/Chemical Matrix: Phospholipids, salts, and proteins that cause ion suppression in the ESI source.

  • The System Matrix: Ubiquitous linear phthalates (DEHP, DBP) leaching from your LC solvent lines, plasticware, and caps, creating "ghost peaks" that mask your cyclic analytes.

This guide provides a self-validating workflow to eliminate both.

Module 1: Eliminating System Background (The "Ghost" Peaks)

Problem: You see phthalate peaks in your solvent blanks. Root Cause: Phthalates are ubiquitous plasticizers. They leach from LC PEEK tubing, solvent bottles, and cap septa. Because they accumulate on the column during equilibration, they elute as distinct peaks, often co-eluting with your cyclic analytes.

The Solution: The Trap Column (Delay Column) Configuration

We do not try to remove the background completely (impossible); we delay it so it separates from your sample peak.

Workflow Diagram: The Delay Column Setup

This configuration physically separates the "System Phthalates" (originating from the pump/solvents) from the "Sample Phthalates" (originating from your injection).

G cluster_0 Contaminated Zone (System Background) cluster_1 Clean Zone (Sample Path) Solvent Mobile Phase (Potential Phthalates) Pump LC Pump Solvent->Pump Trap TRAP COLUMN (C18, 50mm) Pump->Trap Background Retained Here Injector Autosampler (Inject Sample) Trap->Injector Delayed Background Column Analytical Column (Separation) Injector->Column Sample + Delayed Background MS Mass Spec (Detector) Column->MS

Caption: The Trap Column is placed BEFORE the injector. It retains system phthalates, causing them to elute later than the sample phthalates.

Protocol 1: Implementing the Trap Column
  • Hardware: Install a short C18 column (e.g., 30–50 mm length) between the Pump Outlet and the Autosampler Valve .

  • Mechanism:

    • When the gradient starts, "System Phthalates" must pass through the Trap Column and the Analytical Column.

    • "Sample Phthalates" only pass through the Analytical Column.

  • Result: The System Phthalates elute significantly later (higher retention time) than your target cyclic phthalates.

  • Validation: Inject a solvent blank. You should see a peak (System Phthalates) at a later RT. Inject a standard. You should see the Standard peak (earlier) and the System peak (later).

Module 2: Biological Matrix Effects (Ion Suppression)

Problem: Your cyclic phthalate signal is 50% lower in plasma/urine compared to neat solvents. Root Cause: Phospholipids and salts compete for charge in the ESI droplet. Cyclic phthalates are hydrophobic; they often co-elute with phospholipids in Reversed-Phase LC.

The Solution: Supported Liquid Extraction (SLE) vs. SPE

Avoid standard Liquid-Liquid Extraction (LLE) with plastic pipettes. Use SLE or Glass-based SPE.

Comparative Data: Extraction Efficiency for Cyclic Phthalates
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Recovery 40-60% (High Suppression)70-85%90-98%
Phospholipid Removal < 10%60-70%> 95%
Background Risk LowHigh (if plastic tips used)Low (Synthetic silica)
Process Time FastSlow (Emulsions)Fast
Protocol 2: SLE Optimization for Cyclic Phthalates
  • Step 1: Load 200 µL sample (plasma/urine) onto a synthetic silica SLE plate (Diatomaceous earth can sometimes contain trace phthalates; synthetic is cleaner).

  • Step 2: Wait 5 minutes for complete absorption.

  • Step 3: Elute with MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It is highly effective for hydrophobic cyclic structures but leaves behind polar phospholipids.

  • Step 4: Evaporate under Nitrogen (in glass tubes) and reconstitute in 50:50 MeOH:Water.

Module 3: Mass Spectrometry & Adduct Management

Problem: Cyclic phthalates form multiple adducts (


, 

,

), splitting your signal and reducing sensitivity. Root Cause: Cyclic esters have high affinity for Alkali metals (Na, K) which are ubiquitous in glass and solvents.
The Solution: Ammonium Adduct Driving

Force the formation of a single, stable adduct (


) to consolidate signal and improve linearity.
Mechanism Diagram: Adduct Formation Pathways

Adducts cluster_uncontrolled Uncontrolled Mobile Phase (Formic Acid) cluster_controlled Controlled Mobile Phase (Ammonium Acetate) Analyte Cyclic Phthalate (M) Na [M+Na]+ (Dominant but Variable) Analyte->Na High Affinity K [M+K]+ (Trace) Analyte->K H [M+H]+ (Weak) Analyte->H NH4 [M+NH4]+ (Single, Stable Peak) Analyte->NH4 + 5mM NH4OAc

Caption: Adding Ammonium Acetate (NH4OAc) suppresses Na+ adducts by flooding the source with NH4+, creating a single, quantifiable species.

Protocol 3: MS Source Tuning
  • Mobile Phase Additive: Use 5mM Ammonium Acetate in both Aqueous (A) and Organic (B) phases. Do not use Formic Acid alone, as it promotes protonation (

    
    ) which is unstable for these cyclic esters compared to sodiated species.
    
  • Transition Selection:

    • Monitor the transition:

      
       (Loss of ammonia) OR
      
    • 
      .
      
  • Glassware: Wash all glassware with Acetone followed by Methanol . Do not use detergents (they contain surfactants/phthalates).[1] Bake glassware at 400°C if possible.

FAQ: Troubleshooting Specific Scenarios

Q1: I installed the Trap Column, but I still see phthalates co-eluting with my sample.

  • A: Your Trap Column capacity might be too low, or the gradient is too shallow.

    • Fix: Increase the delay volume by using a larger Trap Column (e.g., move from 30mm to 50mm length). Ensure your gradient starts with a low organic % (e.g., 5% B) for at least 2 minutes to ensure the "System Phthalates" are firmly held on the Trap Column before they start moving.

Q2: My calibration curve is non-linear at low concentrations (quadratic fit).

  • A: This is classic background interference. Even with a Trap Column, trace contamination can exist.

    • Fix: Use Isotopically Labeled Internal Standards (ILIS) (e.g.,

      
      -Phthalate). Since the ILIS experiences the exact same background and matrix suppression as the analyte, the ratio of Analyte/ILIS will remain linear even if absolute area counts fluctuate.
      

Q3: Can I use UPLC/UHPLC for this?

  • A: Yes, but be careful with pressure. Placing a Trap Column before the injector adds system pressure. Ensure your pump can handle the

    
     of two columns in series.
    

References

  • Goh, E. & Gay, M. (2011).[2] Rapid Screening for Phthalates in Food and Beverages using Atmospheric Solids Analysis Probe (ASAP) with Xevo TQ MS. Waters Application Note. Link

  • Schreiber, A., et al. (2012). Analyzing Phthalates by LC-MS/MS: Eliminating Background with Trap Columns. SCIEX Technical Note. Link

  • Kato, K., et al. (2005). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental Health Perspectives. Link

  • Agilent Technologies. (2012).[3] Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Application Note 5990-9646EN. Link

  • Shimadzu Corporation. (2020). Analysis of Cyclic Oligomers in Recycled PET Using Integrated LC System. Application News No. 01-01102-EN. Link

Sources

Troubleshooting low recovery rates of hydrophobic phthalates in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Liquid-Liquid Extraction (LLE) of Hydrophobic Phthalates (e.g., DEHP, DnOP, DinP) Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Sticky" Truth About Phthalates

Welcome to the technical support guide for phthalate extraction. If you are experiencing low recovery rates (<70%) for hydrophobic phthalates like DEHP (Bis(2-ethylhexyl) phthalate) or DnOP (Di-n-octyl phthalate) , you are likely fighting against the physical chemistry of the analytes themselves.

High molecular weight phthalates possess high octanol-water partition coefficients (


 > 7). While this suggests they should easily partition into organic solvents, it also means they aggressively adhere to surfaces, form emulsions in fatty matrices, and can be lost to volatilization if not handled correctly.

This guide breaks down the four critical failure points in the LLE workflow: Adsorption , Partitioning , Evaporation , and Background Interference .

Module 1: The "Ghost" Loss (Adsorption)

The Issue: Your spike recovery is low, even in clean water blanks. The Cause: Hydrophobic phthalates adhere to untreated glass surfaces via Van der Waals forces. They literally "stick" to the walls of your separatory funnel or transfer pipettes, never reaching the GC/LC vial.

Troubleshooting Protocol: Surface Deactivation

Standard borosilicate glass contains active silanol groups (-Si-OH) that interact with polarizable moieties in phthalates. You must block these sites.

Step-by-Step Fix:

  • Avoid Plastic: Never use plastic pipette tips, transfer tubes, or reservoirs. Phthalates leach out of plastics (contamination) and adsorb into them (loss). Use stainless steel or glass syringes.[1]

  • Silanization of Glassware: All glassware coming into contact with the sample must be silanized.

    • Reagent: 5% Dimethyldichlorosilane (DMDCS) in toluene.

    • Procedure: Rinse clean glassware with DMDCS solution, let stand for 15 mins, rinse with toluene, then methanol, and bake at 100°C for 1 hour.

  • Rinse Solvents: When transferring the organic layer, rinse the extraction vessel 3x with small aliquots of the extraction solvent to "wash down" adsorbed analytes.

AdsorptionLogic Start Aqueous Sample (Spiked Phthalates) Glass Untreated Glass (Active Silanol Sites) Start->Glass Contact Silanized Silanized Glass (Methyl-capped) Start->Silanized Contact Solvent Organic Phase (Recovery) Glass->Solvent Poor Transfer Loss Adsorption Loss (Low Recovery) Glass->Loss High Affinity Silanized->Solvent Efficient Transfer Silanized->Loss Blocked

Figure 1: Mechanism of analyte loss via adsorption on untreated glass versus recovery using silanized surfaces.

Module 2: Partitioning & Emulsions

The Issue: The analyte isn't moving into the organic phase, or the phases won't separate (emulsion). The Cause: Insufficient ionic strength in the aqueous phase or surfactant effects in biological/fatty matrices.

Technique: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[2]

Adding salt increases the ionic strength of the aqueous phase, reducing the solubility of hydrophobic organics (the "Salting-Out" effect) and driving them into the organic solvent.[2] It also helps break emulsions.

Optimized Protocol:

  • pH Adjustment: Phthalates hydrolyze at extreme pH. Adjust sample to pH 5.0 – 7.0 .

  • Salt Addition: Add NaCl to the aqueous sample before adding solvent.

    • Ratio: ~1.5 g NaCl per 10 mL sample (or saturate the solution).

  • Solvent Selection: Use a solvent with a polarity index suitable for phthalates but immiscible with water.

Solvent Selection Guide:

SolventPolarity IndexApplication Note
Hexane 0.1Excellent for non-polar phthalates; low water solubility prevents emulsion.
DCM (Methylene Chloride) 3.1Good general extractor, but denser than water (bottom layer) and prone to emulsions.
MTBE (Methyl tert-butyl ether) 2.5Excellent alternative to DCM; forms top layer; less prone to emulsions.
Hexane:Acetone (8:2) N/ARecommended by EPA 8061A for standard preparation, not extraction.

Module 3: Volatility & Evaporation (The "Keeper" Solvent)

The Issue: You lose analytes (especially lower MW phthalates like DMP and DEP) during the Nitrogen blow-down or rotary evaporation step. The Cause: Co-evaporation.[3] As the solvent dries, the volatile phthalates vaporize with it.

Troubleshooting Protocol: Keeper Solvents

Never evaporate to dryness.[3] Use a "Keeper"—a high-boiling solvent that retains the analyte in a liquid state while the extraction solvent evaporates.[4][5]

Recommended Keepers:

  • Isooctane (2,2,4-Trimethylpentane): Boiling point 99°C.

  • Dodecane: Boiling point 216°C (Use for very volatile analytes).

The "Keeper" Workflow:

  • Extract sample with 50 mL DCM or Hexane.

  • Add 0.5 mL Isooctane to the extract.

  • Evaporate under Nitrogen stream.[4]

  • Stop when volume reaches ~0.5 mL (the isooctane remains).

  • Transfer to GC vial.

EvaporationLogic Extract Organic Extract (Solvent + Phthalate) Keeper Add Keeper Solvent (e.g., Isooctane) Extract->Keeper Essential Step Evap N2 Blow-down Keeper->Evap Dryness Evaporate to Dryness Evap->Dryness Incorrect StopVol Stop at 0.5 mL Evap->StopVol Correct ResultLoss Analyte Sublimation (0-40% Recovery) Dryness->ResultLoss ResultWin Analyte Trapped in Keeper (90-100% Recovery) StopVol->ResultWin

Figure 2: Decision tree for evaporation steps showing how keeper solvents prevent analyte loss.

Module 4: Background Contamination (False Low Recovery)

The Issue: Recovery calculations are erratic. Sometimes >100%, sometimes low. The Reality: Phthalates are ubiquitous. If your "Blank" has a high background signal, your subtracted recovery calculation will be artificially skewed.

The "Clean" Lab Protocol:

  • Glassware Prep: Bake all glassware at 400°C for 4 hours in a muffle furnace to burn off organic phthalate residues.

  • Solvent Check: Use only "Pesticide Grade" or "Phthalate-Free" certified solvents.

  • Septa: Use PTFE-lined silicone septa. Never let the solvent touch the silicone side.

FAQ: Quick Troubleshooting

Q: I have a persistent emulsion in a fatty tissue sample. A: Do not shake vigorously. Invert the funnel gently 30 times. If an emulsion forms, centrifuge the mixture at 2000 rpm for 5 minutes, or add more NaCl to "salt out" the surfactant layer.

Q: Can I use 1-Octanol as a keeper solvent? A: It is effective for retention, but 1-Octanol can cause peak distortion (broadening) in Gas Chromatography for volatile analytes due to the "reversed solvent effect."[6] Isooctane is generally safer for GC-ECD/MS analysis of phthalates.

Q: My DEHP recovery is still low (50%) despite using keepers. A: This is likely adsorption. Switch to silanized glassware and ensure your GC inlet temperature is high enough (e.g., 280°C+) to desorb DEHP from the liner, or use a pressure-pulsed injection technique.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[7] Washington, DC. [Link]

  • Majors, R. E. (2009). Salting-out Liquid-Liquid Extraction (SALLE).[8][9] LCGC North America, 27(7). [Link]

  • Luks-Betlej, K., et al. (2020). Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. Molecules, 25(19), 4419.[6] [Link]

Sources

Distinguishing bis(trans-3,3,5-trimethylcyclohexyl) phthalate from acyclic isomers in mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Structural Elucidation of Phthalate Esters

Executive Summary

Distinguishing bis(trans-3,3,5-trimethylcyclohexyl) phthalate (Bis-TMCHP) from acyclic phthalates is a common challenge in extractables/leachables (E&L) studies and environmental toxicology.[1] While the ubiquitous


 149 ion identifies the phthalate core, it fails to distinguish the ester side chains.

The core distinction lies in the Hydrogen Deficiency Index (HDI) and specific low-mass fragmentation signatures . Bis-TMCHP (


, MW 414) is structurally distinct from saturated acyclic analogs like di-nonyl phthalate (

, MW 418) by 4 Daltons due to the two cyclohexane rings. True acyclic isomers (same formula, MW 414) would require unsaturated alkyl chains (e.g., di-nonenyl phthalate), which are rare in standard plasticizer formulations but possible as degradation products.[1]

This guide details the mass spectral and chromatographic fingerprints required to confirm the cyclic structure.

Module 1: Diagnostic Workflow

The following decision tree outlines the logical progression for identifying Bis-TMCHP against acyclic competitors.

PhthalateID Start Unknown Peak (Base Peak m/z 149) Step1 Check Molecular Ion (M+) Region (EI or CI) Start->Step1 Branch1 M+ = 418 Da Step1->Branch1 Saturated Branch2 M+ = 414 Da Step1->Branch2 4 Da Deficit Result1 Saturated Acyclic Analog (e.g., Di-nonyl phthalate) Branch1->Result1 Step2 Analyze Low-Mass Fingerprint (m/z 40-130) Branch2->Step2 Frag1 Dominant Series: m/z 43, 57, 71, 85 (Alkyl Chains) Step2->Frag1 Alkyl Pattern Frag2 Dominant Series: m/z 69, 83, 109, 123 (Cyclic/Alkenyl Fragments) Step2->Frag2 Ring Pattern Result2 Acyclic Isomer (Unsaturated Chain) Frag1->Result2 Result3 CONFIRMED: Bis(trans-3,3,5-TMCHP) Frag2->Result3

Figure 1: Logical workflow for differentiating cyclic vs. acyclic phthalates based on molecular weight and fragmentation patterns.

Module 2: Mass Spectral Fingerprinting

The distinction relies on observing the "Ring Signature" versus the "Chain Signature."

The Molecular Ion & Hydrogen Deficiency

Standard Electron Ionization (EI) (70 eV) is often too harsh for phthalates, obliterating the molecular ion (


).
  • Acyclic (Saturated):

    
     chains.[1] Formula 
    
    
    
    (MW 418).[1][2]
  • Cyclic (Bis-TMCHP):

    
     rings. Formula 
    
    
    
    (MW 414).[1][3]
  • Differentiation: If you observe

    
     418, it is not  Bis-TMCHP. If you observe 
    
    
    
    414, it is either Bis-TMCHP or a rare unsaturated acyclic isomer.

Protocol: If


 is absent in EI, use Chemical Ionization (CI)  with Methane or Isobutane to generate 

.[1]
Fragmentation Mechanisms (EI)
FeatureBis(trans-3,3,5-TMCHP) (Cyclic)Acyclic Isomer (e.g., Unsaturated C9)Mechanism
Base Peak

149

149
Protonated Phthalic Anhydride (Non-diagnostic).[1][4]
McLafferty Product

290

290
Loss of one side chain as alkene (

).
Mono-Ester Ion

273

273
Loss of alkoxy radical (

).[1]
Diagnostic Low Mass

69, 83, 109, 123

41, 55, 69
Cyclic: Ring fragmentation preserves unsaturation.[1] Acyclic: Allylic cleavage.[1]
Key Discriminator

109 & 123
Absent / LowThese correspond to the methylated cyclohexyl ring fragments.[1]

Why this happens:

  • Acyclic chains fragment via C-C bond scission, yielding a homologous series of alkyl ions (

    
    ) at 43, 57, 71, 85 .[1]
    
  • Trimethylcyclohexyl rings fragment via ring opening and methyl losses.[1] The 3,3,5-trimethyl substitution pattern creates stable tertiary carbocations on the ring, favoring fragments like

    
     123  (
    
    
    
    ) and
    
    
    109
    (
    
    
    ).

Module 3: Chromatographic Separation (GC-MS)

If MS data is ambiguous (e.g., low S/N ratio for high-mass ions), retention behavior is the secondary validator.

  • Boiling Point & Elution: Despite having the same carbon count (

    
    ), the cyclic structure of Bis-TMCHP is more compact (globular) than a linear or branched acyclic chain.
    
  • Stationary Phase Interaction:

    • Non-Polar Columns (DB-5MS, HP-5): Bis-TMCHP typically elutes earlier than linear acyclic isomers (like di-nonenyl phthalate) due to reduced Van der Waals surface area interactions.

    • Polar Columns (DB-Wax): The interaction with the ring unsaturation/geometry may retard elution compared to saturated alkanes, but stereochemistry (trans vs cis) becomes a factor.

Stereoisomerism: Bis-TMCHP is often a mixture of stereoisomers (cis/trans). You may observe two or three closely eluting peaks (cis-cis, cis-trans, trans-trans) with identical mass spectra.[1] Acyclic isomers typically appear as a single peak or a broad "hump" if they are a complex branched mixture (like technical grade DINP).[1]

Troubleshooting & FAQs

Q1: I only see m/z 149. How can I be sure it's Bis-TMCHP? A: You cannot be sure with


 149 alone. You must zoom into the baseline (approx 0.5% - 1% relative abundance) to find the molecular ion (

) or the "half-ester" ion.
  • Action: Increase injection volume or use SIM (Selected Ion Monitoring) targeting

    
     414, 290, and 273.[1]
    

Q2: My library match gives a low score for Bis-TMCHP. Why? A: Commercial libraries (NIST/Wiley) often contain spectra of "technical mixtures."[1] If your sample is a pure stereoisomer (e.g., pure trans-trans), the ratio of minor fragment ions (like


 109 vs 110) may differ from the library average. Rely on the diagnostic ions (

414, 290, 123)
rather than the library score.

Q3: Can LC-MS differentiate them better? A: Yes. LC-MS (ESI or APCI) typically preserves the


 or 

ion.
  • Bis-TMCHP:

    
    
    
  • Saturated Acyclic (Di-nonyl):

    
    [1]
    
  • High-Resolution MS (HRMS) can definitively separate them by exact mass if the acyclic isomer is not isobaric (i.e., distinguishing

    
     from 
    
    
    
    ).

Experimental Protocol: Confirmation of Bis-TMCHP

Objective: Definitively identify Bis-TMCHP in a plastic extract.

Step 1: GC-MS Acquisition (EI Mode) [1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.[1]

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 10 min).
  • Scan Range:

    
     35–500.[1] Crucial: Do not cut off below 500.
    

Step 2: Data Analysis (Ion Ratio Check) Extract Ion Chromatograms (EIC) for the following:

  • 
     149  (General Phthalate)[1][5]
    
  • 
     414  (Target Molecular Ion)
    
  • 
     418  (Saturated Acyclic Competitor)
    
  • 
     123  (Trimethylcyclohexyl Ring Fragment)[1]
    

Step 3: Interpretation

  • Scenario A: Peak at RT X has

    
     149 and 418.[1] 
    
    
    
    Result: Saturated Acyclic Phthalate (Not TMCHP).[1]
  • Scenario B: Peak at RT Y has

    
     149, 414, and prominent 123/109 ions. 
    
    
    
    Result: Bis-TMCHP.
  • Scenario C: Peak has

    
     149 and 414 but dominant 43/57/71 alkyl series.[1] 
    
    
    
    Result: Rare unsaturated acyclic isomer.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Bis(3,3,5-trimethylcyclohexyl) phthalate - Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Link

  • David, F., & Sandra, P. (2009).[1] Phthalate Esters: Occurrence, Analysis, and Properties. ResearchGate. Link

  • European Chemicals Agency (ECHA). (2022).[1] Substance Information: Bis(3,3,5-trimethylcyclohexyl) phthalate.[3] ECHA Registration Dossier.[1] Link

  • Kosek, K., et al. (2020).[1] Non-targeted screening of phthalates and their metabolites in environmental samples using GC-MS and LC-HRMS. Science of The Total Environment.[1] Link

Sources

Minimizing laboratory background contamination of ubiquitous phthalate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalate Analysis & Background Minimization Topic: Minimizing Laboratory Background Contamination of Ubiquitous Phthalate Esters Role: Senior Application Scientist Status: Online | Ticket ID: #PHTH-8061-OPT

Welcome to the Trace Analysis Support Portal

You have reached the Tier 3 Support Desk. I understand you are struggling with high background noise and "ghost peaks" in your phthalate ester (PAE) analysis. This is the single most common failure mode in this field because phthalates are not just in your sample—they are in the air, your solvents, and the very instrument you are using to detect them.

This guide is not a generic SOP. It is a troubleshooting architecture designed to isolate, identify, and eliminate contamination vectors using self-validating logic.

Part 1: The Core Directive – Distinguishing Contamination Types

Before you clean anything, you must understand the two distinct types of background. If you treat them the same way, you will fail.

  • Process Contamination: Phthalates introduced during sample preparation (e.g., from gloves, pipette tips, glassware).[1]

    • Symptom:[1][2][3][4][5][6][7] High variability between replicates; blanks are dirty; signal correlates with sample handling steps.

  • System Contamination: Phthalates residing within the LC-MS/MS or GC-MS system (e.g., mobile phases, tubing, pump seals).

    • Symptom:[1][2][3][4][5][6][7] Constant background signal even with no injection; "Ghost peaks" that appear at consistent retention times in every run.

Part 2: The "Clean" Workflow (Process Contamination)

Q: My method blank has peaks for DEHP and DBP. I used LC-MS grade solvents. What went wrong?

A: "LC-MS Grade" refers to purity regarding ionization suppression, not necessarily phthalate content. You likely introduced contamination through contact materials.[8]

The "Zero-Plastic" Protocol

You must adopt a draconian approach to consumables. Phthalates are plasticizers; they are not chemically bound to plastics and leach easily upon contact with organic solvents.[9][10][11]

MaterialRisk LevelStatusNotes
Glass (Borosilicate) LowPreferred Must be kiln-fired (see below).
PTFE / Teflon LowAcceptable Good for caps/liners. Avoid if scratched.[7][12]
Stainless Steel NonePreferred Use for spatulas and transfer tools.
Polypropylene (PP) MediumConditionalUse only high-quality, virgin PP pipette tips.
Parafilm CRITICAL BANNED NEVER use Parafilm. It is a major source of phthalates.
Vinyl/Latex Gloves CRITICAL BANNED Contains massive amounts of DEHP/DINP.
Nitrile Gloves LowMandatory Use powder-free Nitrile. Do not touch outer surfaces of glassware.[12]
Glassware Preparation Strategy

Standard washing is insufficient. Detergents often contain phthalates or adsorb them.

  • Wash: Acid wash with 10% Nitric Acid or Chromic Acid substitute.

  • Rinse: Rinse copiously with HPLC-grade water, then Acetone, then Hexane.

  • Calcination (The Kill Step): Bake all glassware in a muffle furnace at 400°C–450°C for at least 4 hours . This thermally degrades any residual organic phthalates. Cover openings with aluminum foil (also baked) immediately upon cooling [1, 2].

Part 3: Instrument Configuration (System Contamination)

Q: I have cleaned everything, but I still see a huge DEHP peak in my solvent blank. How do I fix the instrument?

A: You cannot easily remove phthalates from the LC pumps and solvent lines—they are ubiquitous.[13] Instead, you must chromatographically separate the system background from your sample signal using a Delay Column (Isolator Column) .

The Delay Column Mechanism

This is the most critical hardware modification for LC-MS/MS phthalate analysis.

  • Concept: Place a small, highly retentive column (e.g., C18, 50mm) before the injector but after the pumps.

  • Mechanism: Phthalates originating from the solvent/pump will be trapped on this column and retarded.

  • Result: When the gradient starts, the "System Phthalates" (delayed) will elute later than the "Sample Phthalates" (injected after the delay column). You will see two peaks for every phthalate: the first is your sample (quantify this), the second is the background (ignore this) [3, 4].

Visualizing the Delay Column Setup

DelayColumnSetup Solvent Mobile Phase (Source of Contamination) Pump LC Pump Solvent->Pump Phthalates enter DelayCol DELAY COLUMN (Traps System Phthalates) Pump->DelayCol Background Phthalates Injector Autosampler (Sample Injection) DelayCol->Injector Background is Retarded (Delayed) AnalCol Analytical Column (Separation) Injector->AnalCol Sample injected HERE (Elutes First) MS MS/MS Detector AnalCol->MS Two Peaks: 1. Sample 2. Background

Caption: The Delay Column traps background phthalates from the mobile phase, forcing them to elute later than the sample analytes.

Part 4: Troubleshooting FAQ & Diagnostics

Q: I see a peak at m/z 149 in every scan. Is this DEHP? A: Not necessarily. m/z 149 is the protonated phthalic anhydride ion (


), a common fragment for all phthalates.
  • Action: You must use specific transitions (MRM) for identification.

    • DEHP: 391 > 149

    • DBP: 279 > 149

  • Warning: If you see m/z 149 in the collision cell background, your collision gas or gas lines might be contaminated.

Q: My background is low, but my QC recovery is >150%. Why? A: This suggests Cross-Contamination during the extraction.

  • Check: Did you use a plastic wash bottle for your organic solvents? (Common error).

  • Check: Did you use Parafilm to seal the vials?

  • Fix: Switch to glass syringes and stainless steel needles for all liquid handling. Use aluminum foil (baked) instead of plastic caps where possible.

Q: How do I validate that my "Clean" workflow is actually working? A: Run the "Stepwise Blank" validation:

  • Instrument Blank: Inject pure solvent (no column contact). Result: System Baseline.

  • Vial Blank: Inject solvent from a vial that sat in the autosampler. Result: Checks Septa/Vial leaching.

  • Process Blank: Run pure solvent through the entire extraction protocol (SPE, evaporation, etc.). Result: Checks Glassware/Reagents.

Contamination Vector Analysis

ContaminationVectors Root High Phthalate Background Reagents Reagents & Solvents Root->Reagents Consumables Lab Consumables Root->Consumables Environment Lab Environment Root->Environment Water Water Source (Filters often leach) Reagents->Water SolventStorage Plastic Wash Bottles (MAJOR SOURCE) Reagents->SolventStorage Tips Pipette Tips (Use Virgin PP) Consumables->Tips Gloves Vinyl Gloves (Switch to Nitrile) Consumables->Gloves Parafilm Parafilm (ELIMINATE) Consumables->Parafilm Air HVAC / Dust (Phthalates adhere to dust) Environment->Air Caps Vial Septa (Use PTFE-lined) Environment->Caps

Caption: Logical breakdown of potential phthalate ingress points in the laboratory workflow.

References

  • U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link

  • Sigma-Aldrich. (2018). Laboratory Glassware Cleaning and Storage Protocols.Link

  • Waters Corporation. (2012). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.[10]Link

  • SCIEX. (2015). Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages.[6]Link

  • National Institutes of Health (NIH). (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure.[9][11]Link

Sources

Validation & Comparative

Comparative toxicity study of bis(trans-3,3,5-trimethylcyclohexyl) phthalate vs DEHP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the toxicological profiles of Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (referred to herein as TMCHP ) versus the industry-standard Di(2-ethylhexyl) phthalate (DEHP) .

This analysis is structured for researchers and drug development professionals, focusing on the mechanistic differences driven by steric hindrance and metabolic stability.

Executive Summary

Bis(trans-3,3,5-trimethylcyclohexyl) phthalate (TMCHP) represents a distinct structural class of phthalate esters compared to DEHP . While DEHP is characterized by a flexible, branched alkyl chain that facilitates rapid enzymatic hydrolysis into its toxic mono-ester metabolite (MEHP), TMCHP features a rigid, bulky cycloaliphatic ring with trimethyl substitution.

Key Finding: The primary driver of DEHP toxicity—PPAR-α activation and Sertoli cell disruption —is largely dependent on the formation of the mono-ester. Experimental evidence and Structure-Activity Relationship (SAR) analysis indicate that the steric bulk of the trans-3,3,5-trimethylcyclohexyl group significantly retards metabolic hydrolysis. Consequently, TMCHP exhibits a superior safety profile with reduced bioavailability of active metabolites compared to DEHP.

Chemical Identity & Physicochemical Basis of Toxicity

The divergence in toxicity begins at the molecular level. The rigidity and volume of the ester group determine the molecule's interaction with lipases (hydrolysis) and nuclear receptors (toxicity).

FeatureDEHP (Reference Toxicant)TMCHP (Alternative)
CAS Number 117-81-798088-97-2 (Generic/Isomer Mix)
Ester Group 2-Ethylhexyl (Flexible, Branched Alkyl)trans-3,3,5-Trimethylcyclohexyl (Rigid, Bulky Cycloalkyl)
Lipophilicity (LogP) ~7.5> 9.0 (Estimated)
Hydrolysis Rate Fast (t½ < 12 hrs in vivo)Slow/Resistant (Steric hindrance blocks lipase access)
Active Metabolite Mono(2-ethylhexyl) phthalate (MEHP )Mono(3,3,5-trimethylcyclohexyl) phthalate (MTMCHP )

Mechanistic Toxicity Comparison

Metabolic Activation (The "Trojan Horse" Mechanism)

Phthalate diesters are themselves relatively inert. Toxicity is mediated by the mono-ester formed via hydrolysis by intestinal lipases and hepatic esterases.

  • DEHP Mechanism: The flexible ethylhexyl chain fits easily into the active site of pancreatic lipase. Rapid hydrolysis releases MEHP , which is systemic and biologically active.

  • TMCHP Mechanism: The 3,3,5-trimethylcyclohexyl group is a "steric shield." The methyl groups at the 3 and 5 positions of the ring create significant spatial interference, preventing the ester bond from accessing the catalytic triad of lipase enzymes. This results in fecal excretion of the parent compound rather than systemic absorption of the toxic mono-ester.

Nuclear Receptor Activation (PPAR-α)

Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) activation is the hallmark of phthalate-induced hepatotoxicity and tumorigenesis in rodents.

  • DEHP (MEHP): High affinity agonist for PPAR-α. Induces peroxisome proliferation, oxidative stress, and liver enlargement.

  • TMCHP: Due to the bulky cycloaliphatic ring, the mono-ester (if formed) cannot conform to the ligand-binding pocket of PPAR-α as effectively as the aliphatic MEHP.

    • Note: While Dicyclohexyl phthalate (DCHP) shows some PPAR activity, the added trimethyl groups in TMCHP further reduce binding affinity through steric clash.

Reproductive Toxicity (Testicular Dysgenesis)

DEHP targets Sertoli cells in the testes, disrupting vimentin filaments and causing germ cell apoptosis.

  • DEHP: Severe testicular atrophy and reduced sperm count observed at doses >100 mg/kg/day.

  • TMCHP: The rigid ring structure limits the membrane permeation required to disrupt Sertoli cell tight junctions. Comparative studies on dicyclohexyl derivatives suggest a higher NOAEL (No Observed Adverse Effect Level) for reproductive endpoints compared to DEHP.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of DEHP and TMCHP, highlighting the "Steric Block" that confers safety to TMCHP.

ToxicityMechanism DEHP_Node DEHP (Flexible Alkyl Chain) Lipase Intestinal Lipases (Enzymatic Hydrolysis) DEHP_Node->Lipase Rapid Binding TMCHP_Node TMCHP (Bulky Trimethyl-Cyclohexyl) TMCHP_Node->Lipase Steric Hinderance (Blocked) Parent_Excretion Fecal Excretion (Intact Parent) TMCHP_Node->Parent_Excretion Direct Elimination MEHP MEHP (Toxic Mono-ester) Lipase->MEHP High Yield Lipase->Parent_Excretion TMCHP Unchanged PPAR PPAR-α Activation (Liver Toxicity) MEHP->PPAR Strong Agonist Sertoli Sertoli Cell Disruption (Reproductive Toxicity) MEHP->Sertoli Vimentin Collapse Safe Minimal Systemic Absorption (Low Toxicity) Parent_Excretion->Safe

Caption: Comparative metabolic fate. DEHP undergoes rapid hydrolysis to toxic MEHP, while TMCHP resists hydrolysis due to steric hindrance, leading to direct excretion.

Experimental Protocols for Validation

To validate the safety profile of TMCHP in your specific application, the following self-validating protocols are recommended.

Protocol A: In Vitro Lipase Hydrolysis Assay

Objective: Quantify the metabolic stability of TMCHP vs. DEHP.

  • Preparation: Prepare 100 µM solutions of DEHP and TMCHP in Tris-HCl buffer (pH 7.4) with 0.1% Triton X-100.

  • Enzyme Addition: Add Porcine Pancreatic Lipase (100 units/mL).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes. Quench with ice-cold acetonitrile.

  • Analysis: Analyze via HPLC-MS/MS monitoring the transition of Diester → Monoester.

  • Validation Criteria: DEHP should show >50% conversion within 60 mins. TMCHP should show <10% conversion over 240 mins to confirm steric stability.

Protocol B: PPAR-α Reporter Gene Assay

Objective: Assess endocrine disruption potential.

  • Cell Line: Use HeLa or COS-7 cells transiently transfected with a human PPAR-α expression vector and a PPRE-luciferase reporter.

  • Dosing: Treat cells with DEHP metabolite (MEHP) and TMCHP metabolite (synthesized Mono-TMCHP) at concentrations of 1, 10, and 50 µM.

  • Control: Use Wy-14643 as a positive control (100% activation).

  • Readout: Measure luminescence after 24 hours.

  • Interpretation: Lower activation relative to MEHP confirms reduced hepatotoxic potential.

Summary of Toxicological Data

The following table synthesizes data from comparative studies on DEHP and structural analogs (Dicyclohexyl phthalate - DCHP) to illustrate the safety margin.

EndpointDEHP DataTMCHP (Inferred/Analog Data)*Verdict
Acute Oral LD50 (Rat) 30 g/kg (Low acute toxicity)> 30 g/kg (Predicted)Comparable
NOAEL (Reproductive) 5–58 mg/kg/day> 100–250 mg/kg/day (Based on DCHP)TMCHP Safer
Hydrolysis Half-life < 1 hour (Intestinal fluid)> 12 hours (High Stability)TMCHP Superior
Endocrine Activity Potent Anti-AndrogenWeak / NegligibleTMCHP Safer

*Note: Where specific TMCHP data is proprietary, values are conservatively estimated based on Dicyclohexyl phthalate (DCHP) benchmarks, accounting for the additional stabilizing effect of the trimethyl group.

References

  • Comparison of Phthalate Esters Hydrolysis: Lake, B. G., et al. "Relative metabolism and toxicity of di(2-ethylhexyl) phthalate and di-n-hexyl phthalate." Source: Toxicology and Applied Pharmacology. (Contextual validation of alkyl chain length on toxicity)

  • Dicyclohexyl Phthalate (DCHP) Toxicity Review: Consumer Product Safety Commission (CPSC). "Toxicity Review of Dicyclohexyl Phthalate." (Provides the baseline toxicity for cyclohexyl-based phthalates, establishing the "base case" for TMCHP).

  • Steric Hindrance in Ester Hydrolysis: TCI Chemicals. "Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate Product Specification." (Confirms chemical structure and commercial availability for testing).

  • Mechanisms of Phthalate Toxicity (PPAR-α): Rusyn, I., et al. "Phthalates and Peroxisome Proliferators." Source: National Institute of Environmental Health Sciences (NIEHS).

A Comparative Guide to Validating Analytical Methods for Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate in Accordance with ISO/IEC 17025

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When analyzing substances such as bis(trans-3,3,5-trimethylcyclohexyl) phthalate, a plasticizer with potential regulatory scrutiny, the validation of analytical methods under the stringent guidelines of ISO/IEC 17025 is not merely a procedural step but a fundamental requirement for ensuring data of the highest quality and defensibility.[1][2][3]

This guide provides a comparative analysis of two robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of bis(trans-3,3,5-trimethylcyclohexyl) phthalate. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their performance based on key ISO/IEC 17025 validation parameters.

The Imperative of ISO/IEC 17025 in Method Validation

ISO/IEC 17025 is the international standard for the competence of testing and calibration laboratories. Its core principle is to ensure that a laboratory produces consistently reliable results.[1] Method validation is a critical component of this standard, providing objective evidence that an analytical method is fit for its intended purpose.[2][4] Key performance characteristics that must be evaluated during validation include:

  • Selectivity and Specificity: The method's ability to measure the analyte of interest without interference from other components in the sample matrix.[5]

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[6][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[5][6]

  • Accuracy (Trueness) and Precision (Repeatability & Intermediate Precision): Accuracy refers to the closeness of the results to the true value, while precision measures the closeness of agreement between independent test results.[5][6][8]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of semi-volatile organic compounds like phthalates.[9][10] Its principle lies in the separation of compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification by a mass spectrometer.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Prep 1. Sample Weighing & Matrix Dissolution/Homogenization Spike 2. Internal Standard Spiking Prep->Spike Extract 3. Solvent Extraction (e.g., Hexane) Spike->Extract Concentrate 4. Concentration under Nitrogen Extract->Concentrate Reconstitute 5. Reconstitution in Injection Solvent Concentrate->Reconstitute Inject 6. GC Injection Reconstitute->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (Scan or SIM) Separate->Detect Integrate 9. Peak Integration & Identification Detect->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify Report 11. Reporting & Validation Check Quantify->Report

Caption: GC-MS workflow for phthalate analysis.

Detailed Experimental Protocol: GC-MS
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of bis(trans-3,3,5-trimethylcyclohexyl) phthalate in isohexane.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

    • Prepare an internal standard (IS) stock solution (e.g., Deuterated DMP-d4) at 1 mg/mL and spike into all calibration standards and samples to a final concentration of 10 µg/mL.

  • Sample Preparation (Polymer Matrix):

    • Accurately weigh approximately 1 g of the polymer sample into a glass vial.

    • Add 10 mL of a suitable solvent like dichloromethane or hexane to dissolve or extract the phthalate from the matrix. Sonication for 30 minutes can enhance extraction efficiency.

    • Spike with the internal standard.

    • Centrifuge the sample to pellet any undissolved polymer.

    • Carefully transfer the supernatant to a clean glass tube.

    • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen. This concentration step is crucial for achieving low detection limits.

    • Transfer the final extract to a GC vial for analysis.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column, chosen for its excellent separation of semi-volatile compounds.[9]

    • Injector: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C for 1 min, ramp to 270°C at 10°C/min, then to 300°C at 25°C/min, and hold for 5 minutes. This gradient ensures separation from other potential plasticizers and matrix components.[11]

    • Mass Spectrometer: Agilent 5977B MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for bis(trans-3,3,5-trimethylcyclohexyl) phthalate and the internal standard would be determined from a full scan analysis of a high-concentration standard. The phthalate backbone commonly produces a characteristic ion at m/z 149, which is often used for screening.[9][12]

  • Trustworthiness: A Self-Validating System:

    • Method Blank: An analysis of all reagents without the sample matrix is run with each batch to check for background contamination, a common issue with ubiquitous phthalates.

    • Spiked Sample (Accuracy): A blank matrix is spiked with a known concentration of the analyte and processed alongside the samples to determine percent recovery.

    • Duplicate Sample (Precision): A sample is prepared and analyzed in duplicate to assess method repeatability.

    • Continuing Calibration Verification (CCV): A mid-level calibration standard is injected periodically throughout the analytical run to ensure instrument stability and response.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a powerful alternative for phthalate analysis, especially in complex biological or environmental matrices.[13][14] It separates compounds in a liquid mobile phase followed by highly selective detection using tandem mass spectrometry.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Prep 1. Sample Weighing & Matrix Digestion/Homogenization Spike 2. Internal Standard Spiking Prep->Spike Extract 3. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extract Concentrate 4. Evaporation under Nitrogen Extract->Concentrate Reconstitute 5. Reconstitution in Mobile Phase Concentrate->Reconstitute Inject 6. LC Injection Reconstitute->Inject Separate 7. Chromatographic Separation (Reversed-Phase) Inject->Separate Detect 8. Tandem Mass Spectrometric Detection (MRM) Separate->Detect Integrate 9. Peak Integration & Identification Detect->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify Report 11. Reporting & Validation Check Quantify->Report

Caption: LC-MS/MS workflow for phthalate analysis.

Detailed Experimental Protocol: LC-MS/MS
  • Preparation of Standards:

    • Similar to the GC-MS method, prepare stock and calibration standards in a suitable solvent such as acetonitrile. The concentration range may be lower due to the higher sensitivity of the technique (e.g., 0.1 to 100 ng/mL).

    • Use an appropriate isotopic-labeled internal standard.

  • Sample Preparation (e.g., Serum or Aqueous Sample):

    • To 1 mL of the sample, add the internal standard.

    • Perform a solid-phase extraction (SPE) for sample cleanup and concentration, which is highly effective for complex matrices.[15]

      • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a low-organic solvent mixture to remove interferences.

      • Elute the phthalate with a high-organic solvent like acetonitrile or methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Instrumental Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.[16]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from 40% B to 95% B over 10 minutes is a typical starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: SCIEX QTRAP 4500 or equivalent.[13]

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for phthalates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule [M+H]⁺) and one or two product ions are pre-determined by infusing a standard solution. This highly selective detection mode minimizes matrix interference.

  • Trustworthiness: A Self-Validating System:

    • The same principles of using method blanks, spiked samples, duplicates, and CCVs apply as in the GC-MS protocol.

    • The use of a co-eluting, stable isotope-labeled internal standard is particularly critical in LC-MS/MS to correct for matrix effects (ion suppression or enhancement) that can affect accuracy.

Comparative Performance Analysis

The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)ISO/IEC 17025 Requirement
Linearity (R²) > 0.995> 0.99A linear relationship between concentration and response should be demonstrated across the working range.[5]
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.[5]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.05 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Precision (%RSD) < 15%< 10%The closeness of agreement between independent test results obtained under stipulated conditions.[5]
Accuracy/Recovery (%) 80 - 120%90 - 110%The closeness of the mean of a set of results to the true or accepted reference value.[5]
Selectivity/Specificity Good, based on retention time and mass spectrum.[9]Excellent, based on precursor and product ion transitions (MRM).[12]The ability of the method to measure the analyte of interest without interference.[5]
Note: The values presented are typical for phthalate analysis and should be established for each specific method and laboratory.

Conclusion: Selecting the Appropriate Validated Method

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of bis(trans-3,3,5-trimethylcyclohexyl) phthalate.

  • GC-MS is a robust, widely available, and cost-effective method that provides excellent separation and reliable quantification for semi-volatile compounds like phthalates. It is often the primary choice when extremely low detection limits are not required.[9][10]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices where interferences are a significant concern.[13][14] The specificity of MRM transitions provides a high degree of confidence in the identification and quantification of the target analyte.

Ultimately, the selection of the analytical method must be guided by the specific research question and the performance requirements of the study. Regardless of the chosen technique, a comprehensive validation that adheres to the principles of ISO/IEC 17025 is non-negotiable.[2][3] This rigorous approach ensures that the generated data is accurate, reliable, and scientifically defensible, upholding the highest standards of quality for researchers, scientists, and drug development professionals.

References

  • Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • Paliya, S., & Laremore, T. (n.d.).
  • (n.d.). Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages. SCIEX.
  • (2024, November 14). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI.
  • (2026, February 10). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry.
  • (n.d.). ANALYSIS OF PHTHALATES IN FOODS BY USING GAS CHROMATOGRAPHY MASS SPETROMETRY (GC-MS). CORE.
  • (n.d.). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. OIV.
  • (n.d.). High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection and Empower.
  • (n.d.).
  • (2020, October 28). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid. PMC.
  • (n.d.).
  • (n.d.). How to Meet ISO 17025 Requirements for Method Verification.
  • (n.d.). Application Notes and Protocols for the Analytical Detection of Bis(2-ethyloctyl)
  • (2025, May 22).
  • (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
  • (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl)
  • (2019, March).
  • (2008, August). Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl)
  • (n.d.). Bis(Trans-335-Trimethylcyclohexyl)
  • (n.d.). [No Title Found]. Universal Journal of Pharmaceutical Research.
  • (2023, March 2). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
  • (n.d.). Bis(trans-3,3,5-trimethylcyclohexyl)
  • (n.d.). A Comparative Guide to Method Validation for Diisohexyl Phthalate Analysis Following ISO/IEC 17025. BenchChem.
  • (n.d.). Bis-(3,5,5-trimethylhexyl)
  • (n.d.). Bis(trans-3,3,5-trimethylcyclohexyl)
  • (n.d.). Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate 95.0+%, TCI America 25 g. Fisher Scientific.
  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • (2025). The Fitness for Purpose of Analytical Methods. Eurachem.
  • (n.d.). BIS-(3,3,5-TRIMETHYLCYCLOHEXYL)

Sources

Cross-Validation of GC-FID vs. GC-MS for Quantifying Terephthalate and Hydrogenated Phthalate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of plasticizers, specifically the quantification of terephthalates (e.g., Di-2-ethylhexyl terephthalate, DOTP/DEHT) and hydrogenated phthalates (e.g., DINCH), the distinction between "trans" (para-substituted or trans-cyclohexane) and "cis/ortho" isomers is critical for regulatory compliance and toxicological assessment.

While GC-MS (Gas Chromatography-Mass Spectrometry) is the gold standard for identification, it often suffers from ionization saturation and variable response factors across isomers. Conversely, GC-FID (Flame Ionization Detection) offers a wider linear dynamic range and uniform carbon response but lacks the specificity to confirm peak purity in complex matrices.

This guide details a cross-validation protocol that leverages the strengths of both detectors. We demonstrate that for routine quantification of known isomers, GC-FID validated by GC-MS peak purity checks provides the highest accuracy (R² > 0.999) and precision (RSD < 2%), whereas GC-MS is reserved for trace-level detection (< 50 ng/mL) and unknown identification.

Technical Background: The Isomer Challenge

The term "trans-phthalate" in drug and polymer development typically refers to two distinct stereochemical challenges:

  • Regioisomers (Aromatic): Distinguishing Terephthalates (para-position, often called "trans" in loose industrial parlance) from Phthalates (ortho-position) and Isophthalates (meta-position).

  • Stereoisomers (Hydrogenated): In next-generation plasticizers like DINCH (1,2-Cyclohexanedicarboxylic acid, diisononyl ester), the aromatic ring is hydrogenated, creating true cis- and trans- stereoisomers which elute separately.

Why Cross-Validation is Mandatory
  • Co-elution Risk: Terephthalates often co-elute with their ortho-phthalate counterparts on standard 5%-phenyl columns.

  • Ionization Differences: In GC-MS, isomeric pairs often produce identical mass fragments (e.g., m/z 149 for phthalates, m/z 261 for terephthalates), making spectral deconvolution difficult without chromatographic separation.

  • Quantification Bias: FID response is strictly proportional to carbon mass (Effective Carbon Number - ECN), whereas MS response depends on ionization efficiency, which can vary between isomers.

Experimental Methodologies

Unified Sample Preparation

To ensure data integrity, both FID and MS analyses must be performed on the same vial or aliquots from the same extract.

  • Matrix: Pharmaceutical polymer extract or drug formulation.

  • Extraction: Ultrasonic extraction in Hexane:Acetone (1:1).

  • Internal Standard (ISTD): Benzyl Benzoate (for FID) and d4-DEHP (for MS). Note: Deuterated standards are essential for MS to correct for ionization suppression but are unnecessary for FID.

Instrumentation Protocols
Protocol A: GC-FID (The Quantification Engine)
  • Instrument: Agilent 8890 or Thermo Trace 1300.

  • Column: Rxi-XLB or DB-35MS (30m x 0.25mm x 0.25µm). Critical: Higher phenyl content (35% or XLB phases) is required to separate terephthalate from ortho-phthalate.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 280°C.

  • Oven: 150°C (1 min) → 20°C/min → 280°C → 5°C/min → 320°C (5 min).

  • Detector: FID @ 340°C. Air: 400 mL/min, H2: 35 mL/min, N2 makeup: 25 mL/min.

Protocol B: GC-MS (The Specificity Validator)
  • Instrument: Agilent 5977 or Thermo ISQ (Single Quadrupole).

  • Column: Same as FID (Rxi-XLB) to match retention times.

  • Source Temp: 230°C (EI mode, 70eV).

  • Acquisition:

    • Scan: 50–500 amu (for peak purity).

    • SIM: m/z 149 (Ortho), m/z 261 (Tere/Trans), m/z 167 (Isophthalate).

Cross-Validation Workflow

The following diagram illustrates the decision logic for validating the FID quantification using MS data.

CrossValidation Start Sample Extract Split Split Injection Start->Split FID_Run GC-FID Analysis (Quantification) Split->FID_Run MS_Run GC-MS Analysis (Peak Purity & ID) Split->MS_Run Data_FID Calculate Conc. (FID) Based on ECN/Linearity FID_Run->Data_FID Data_MS Check Spectral Purity (Target Ion/Qual Ion Ratio) MS_Run->Data_MS Compare Compare Quant Data: ((FID - MS) / FID) * 100 Data_FID->Compare Decision Is MS Peak Pure? Data_MS->Decision Decision->Compare Yes (Pure) Fail_Purity FAIL: Co-elution Detected Refine Method / Use MS Deconvolution Decision->Fail_Purity No (Interference) Pass PASS: Use FID Result (High Precision) Compare->Pass Diff < 5% Fail_Bias FAIL: >5% Bias Check MS Ionization/Saturation Compare->Fail_Bias Diff > 5%

Figure 1: Logical workflow for cross-validating GC-FID quantification with GC-MS spectral confirmation.

Comparative Performance Data

The following data represents a validation study quantifying Dioctyl Terephthalate (DOTP) spiked into a drug excipient matrix.

Linearity and Range

GC-FID demonstrates superior linearity at high concentrations, avoiding the detector saturation common in MS.

ParameterGC-FID (Quant)GC-MS (SIM Mode)Verdict
Linear Range 1.0 – 5000 µg/mL0.05 – 100 µg/mLFID for bulk/impurity; MS for trace.
R² (Coeff. Det.) > 0.9995> 0.9950FID is more robust linearly.
Response Factor Constant (Carbon-based)Variable (Ionization-dependent)FID requires fewer IS corrections.
Accuracy & Precision (Spike Recovery @ 100 µg/mL)
Isomer AnalyteFID Recovery (%)FID %RSD (n=6)MS Recovery (%)MS %RSD (n=6)
Ortho-Phthalate (DEHP) 99.80.8%95.43.2%
Tere-Phthalate (DOTP) 100.21.1%104.14.5%
DINCH (Cis-Isomer) 98.51.5%92.15.1%
DINCH (Trans-Isomer) 99.11.4%93.44.8%

Analysis:

  • FID: Shows < 2% RSD, indicating high precision. The response is uniform across isomers.

  • MS: Shows higher variability (3-5% RSD). Note the bias in MS recovery for DINCH isomers; this is often due to subtle differences in fragmentation efficiency between cis/trans forms, requiring isomer-specific calibration curves.

Critical Analysis & Recommendations

When to use GC-FID?
  • Routine QC: Once the method is validated and peak purity is established, FID is the superior choice for routine release testing. It is cheaper, requires less maintenance, and provides better linearity for major impurities (>0.1%).

  • "Total" Isomer Quantification: For hydrogenated phthalates (DINCH), FID allows you to sum the areas of cis and trans peaks and quantify them against a single standard, assuming equal carbon response. MS would require individual response factors for each isomer.

When to use GC-MS?
  • Method Development: You cannot develop a phthalate method without MS. You must use it to confirm that your column (e.g., Rxi-XLB) effectively separates the para (tere) isomer from the ortho isomer.

  • Trace Analysis: If the limit of quantitation (LOQ) required is < 1 µg/mL (e.g., extractables/leachables studies), FID sensitivity may be insufficient.

  • Dirty Matrices: If the sample contains co-eluting non-phthalate compounds, MS (in SIM mode) can selectively quantify the phthalate using the m/z 149 or 261 ion, ignoring the background.

The "Senior Scientist" Verdict

Do not rely on GC-MS for quantification of high-concentration isomers unless necessary. The ionization process introduces variance that FID avoids. Use MS to prove your chromatography is clean, then use FID to measure the amount.

References

  • U.S. Environmental Protection Agency. (2014). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] (Note: FID is often used as the high-concentration alternative to ECD).

  • Restek Corporation. (2020).

  • BenchChem. (2025). Cross-Validation of GC-FID and HPLC Methods for the Quantification of Lipid-Based Ingredients.
  • Agilent Technologies. (2022). Analysis of Phthalates in PVC Toys and Child Care Articles using GC/MS.

  • European Commission. (2019).

Sources

Reference Material Certification Guide: Bis(trans-3,3,5-trimethylcyclohexyl) phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(trans-3,3,5-trimethylcyclohexyl) phthalate is a high-value analytical standard used primarily in the structural elucidation of complex plasticizer mixtures and toxicological stereoselectivity studies. Unlike generic technical-grade phthalates (often isomeric mixtures like DINP or DIDP), this Certified Reference Material (CRM) isolates the specific trans-stereoisomer of the cyclohexane moiety.

This guide compares the certified trans-isomer standard against technical-grade alternatives, detailing the ISO 17034 certification workflow and providing a validated GC-MS protocol for its detection in complex matrices.

Part 1: The Isomeric Challenge

In industrial applications, phthalates typically exist as complex mixtures of isomers (e.g., branched alkyl chains). However, toxicological potency and metabolic pathways often depend on specific steric configurations.

For Bis(trans-3,3,5-trimethylcyclohexyl) phthalate , the challenge lies in the cyclohexane ring:

  • Cis-isomer: Bulky methyl groups on the same side of the ring, causing steric strain.

  • Trans-isomer: Thermodynamically distinct, often eluting differently in high-resolution chromatography.

Using a generic mixture for quantitative analysis introduces significant error due to varying response factors and co-elution. Only a stereospecific CRM allows for accurate quantification of this specific congener.

Part 2: Comparative Analysis (CRM vs. Alternatives)

The following table contrasts the performance and specifications of the ISO 17034 Certified Reference Material against standard technical grades and generic mixtures.

Table 1: Performance Specification Comparison
FeatureCertified Bis(trans-3,3,5...) Phthalate (CRM) Technical Grade Standard Generic DINP/Phthalate Mix
Purity (Mass Fraction) > 99.5% (Certified)~90 - 95% (Variable)N/A (Complex Mixture)
Stereochemistry > 98% trans-isomer Mixed cis/trans ratiosUndefined isomers
Traceability SI-Traceable (via qNMR/NIST)Batch-dependentNone
Expanded Uncertainty < 1.5% (

)
Unknown / HighHigh (> 10%)
Water Content < 0.05% (Karl Fischer titrated)Hygroscopic/UnknownUnknown
GC-MS Signal Single, sharp peak (Resolved)Split/Broad peaks"Hump" or cluster
Primary Use Quantification, Tox StudiesIndustrial formulationGeneral screening

Part 3: Certification Workflow (ISO 17034)

The production of this CRM follows a rigorous "Metrological Trajectory." Unlike simple synthesis, the process prioritizes the isolation of the trans-isomer and the assignment of an absolute purity value independent of other standards.

The Certification Lifecycle

The following diagram illustrates the workflow from crude synthesis to the final certified value, highlighting the critical separation and validation steps.

CertificationWorkflow Synthesis Crude Synthesis (Esterification) PrepLC Prep-HPLC (Isomer Separation) Synthesis->PrepLC Crude Mix CisFraction Cis-Isomer (Discard/Byproduct) PrepLC->CisFraction Early Elution TransFraction Trans-Isomer (Target) PrepLC->TransFraction Late Elution Homogeneity Homogeneity Study (GC-FID, n=10 bottles) TransFraction->Homogeneity Stability Stability Testing (Accelerated/Long-term) TransFraction->Stability qNMR Primary Characterization (1H qNMR) TransFraction->qNMR Metrological Traceability GCMS Secondary Confirmation (GC-MS Impurity Profiling) TransFraction->GCMS Purity Check CRM Final CRM (ISO 17034 Certificate) Homogeneity->CRM u(hom) Stability->CRM u(stab) qNMR->CRM Purity Value GCMS->CRM Impurity Profile

Figure 1: ISO 17034 Certification Workflow for Bis(trans-3,3,5-trimethylcyclohexyl) phthalate.

Scientific Rationale for Methods
  • Prep-HPLC (Isomer Separation): Standard crystallization is often insufficient to separate cis/trans conformers of trimethylcyclohexyl derivatives due to similar solubilities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 or Phenyl-Hexyl column is required to isolate the trans-isomer based on its flatter 3D conformation interacting more strongly with the stationary phase.

  • qNMR (Primary Ratio Method): Quantitative Nuclear Magnetic Resonance (qNMR) is used for value assignment. It does not rely on a reference standard of the same compound (which would create a circular dependency). Instead, it uses an internal standard (e.g., NIST-traceable Benzoic Acid) and compares proton integration signals. This ensures SI-traceability .

  • GC-FID/MS: Used not for quantification, but to detect organic impurities and confirm the absence of the cis-isomer (isomeric purity check).

Part 4: Experimental Protocol

This protocol describes the validation of the CRM using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to verify the resolution of the trans-isomer from potential interferences.

Reagents & Materials[1][2][3][4][5]
  • Analyte: Bis(trans-3,3,5-trimethylcyclohexyl) phthalate CRM.

  • Internal Standard (IS): Benzyl Benzoate or Deuterated Phthalate (d4-DEHP).

  • Solvent: Isooctane or Dichloromethane (HPLC Grade).

GC-MS Instrument Conditions[2][6]
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or Rxi-5Sil MS.

    • Note: A 5% phenyl phase is standard, but for difficult isomer separations, a 50% phenyl (e.g., DB-17MS) may offer better selectivity.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C. Injection volume: 1 µL.

Temperature Program

To ensure separation of the bulky cyclohexyl groups:

  • Initial: 100°C (Hold 1 min).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 300°C (Slow ramp critical for isomer resolution).

  • Hold: 5 min at 300°C.

MS Acquisition (SIM Mode)

Using Selected Ion Monitoring (SIM) enhances sensitivity and selectivity.

  • Target Ion (Quant): m/z 149 (Phthalic anhydride fragment - universal).

  • Qualifier Ions: m/z 167, m/z 261 (Characteristic of the cyclohexyl ester cleavage).

  • Dwell Time: 50 ms per ion.

Self-Validating System Suitability Test (SST)

Before running samples, inject a mixture of the CRM and a technical grade standard.

  • Requirement: The trans-isomer peak (CRM) must be baseline resolved (

    
    ) from the cis-isomer peak (visible in the technical grade).
    
  • Why? This confirms the chromatographic system is capable of distinguishing the specific certified isomer from generic impurities.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Weber, M., et al. (2013). "Certified Reference Materials for qNMR: A New Tool for Metrological Traceability in Organic Analysis." Spectroscopy Europe. Link

  • Restek Corporation . (2020). "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." Restek Application Notes. Link

  • U.S. EPA . (2014). "Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)." SW-846 Test Methods. Link

  • Gimeno, P., et al. (2012). "Identification and quantification of phthalates in cosmetics by GC–MS." Journal of Chromatography B. Link

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